6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
Description
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Properties
IUPAC Name |
6-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRFIBKHXWYJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444099 | |
| Record name | 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135631-90-2 | |
| Record name | 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic pathway for 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing with the formation of a key unsaturated acyl chloride, followed by amidation with p-bromoaniline and a final intramolecular cyclization to construct the quinolinone core.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a three-step sequence. This pathway is designed to be efficient and utilize readily available starting materials. The key steps involve the synthesis of 3,3-dimethylacryloyl chloride, its subsequent reaction with 4-bromoaniline to form an amide intermediate, and a final acid-catalyzed intramolecular cyclization.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established chemical transformations and provide a detailed methodology for each step of the proposed synthesis.
Step 1: Synthesis of 3,3-Dimethylacryloyl chloride
This step involves two parts: the synthesis of 3,3-dimethylacrylic acid followed by its conversion to the corresponding acyl chloride.
Part A: Synthesis of 3,3-Dimethylacrylic Acid via Knoevenagel Condensation
-
Materials: Acetone, Malonic acid, Pyridine, Piperidine.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malonic acid (1 equivalent) and acetone (1.5 equivalents) in pyridine (2-3 volumes).
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into an excess of cold dilute hydrochloric acid to precipitate the product.
-
Collect the crude 3,3-dimethylacrylic acid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from water or a suitable organic solvent.
-
Part B: Synthesis of 3,3-Dimethylacryloyl chloride
-
Materials: 3,3-Dimethylacrylic acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF, catalytic).
-
Procedure:
-
In a fume hood, place the dried 3,3-dimethylacrylic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.
-
Add an excess of thionyl chloride (2-3 equivalents) to the flask.
-
Add a catalytic amount of DMF.
-
Gently heat the mixture to reflux for 1-2 hours. The evolution of SO₂ and HCl gases will be observed.
-
Once the reaction is complete (gas evolution ceases), remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3,3-dimethylacryloyl chloride can be purified by fractional distillation.
-
Step 2: Synthesis of N-(4-bromophenyl)-3,3-dimethylacrylamide
-
Materials: 4-Bromoaniline, 3,3-Dimethylacryloyl chloride, Triethylamine (or another non-nucleophilic base), Dichloromethane (or another inert solvent).
-
Procedure:
-
Dissolve 4-bromoaniline (1 equivalent) and triethylamine (1.1 equivalents) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add a solution of 3,3-dimethylacryloyl chloride (1.05 equivalents) in dry dichloromethane dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting materials.
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Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-bromophenyl)-3,3-dimethylacrylamide.
-
The product can be purified by recrystallization or column chromatography.
-
Step 3: Synthesis of this compound
-
Materials: N-(4-bromophenyl)-3,3-dimethylacrylamide, Aluminum chloride (AlCl₃) or Polyphosphoric acid (PPA).
-
Procedure (using Aluminum Chloride):
-
In a fume hood, suspend N-(4-bromophenyl)-3,3-dimethylacrylamide (1 equivalent) in a suitable dry, inert solvent such as dichloromethane or 1,2-dichloroethane.
-
Cool the mixture in an ice bath.
-
Carefully add anhydrous aluminum chloride (2-3 equivalents) portion-wise to the stirred suspension.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
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Add concentrated hydrochloric acid to dissolve any aluminum salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude this compound by column chromatography or recrystallization.
-
Data Presentation
The following table summarizes the key physical and chemical properties of the starting materials, intermediates, and the final product. Molar masses are provided to aid in stoichiometric calculations.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State (at STP) |
| Acetone | C₃H₆O | 58.08 | Liquid |
| Malonic Acid | C₃H₄O₄ | 104.06 | Solid |
| 3,3-Dimethylacrylic Acid | C₅H₈O₂ | 100.12 | Solid |
| Thionyl Chloride | SOCl₂ | 118.97 | Liquid |
| 3,3-Dimethylacryloyl chloride | C₅H₇ClO | 118.56 | Liquid |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | Solid |
| N-(4-bromophenyl)-3,3-dimethylacrylamide | C₁₁H₁₂BrNO | 254.12 | Solid (Predicted) |
| This compound | C₁₁H₁₂BrNO | 254.12 | Solid (Predicted) |
Disclaimer: This document provides a proposed synthetic route. All experimental work should be conducted in a well-equipped laboratory by trained professionals, adhering to all necessary safety precautions. The reaction conditions and purification methods may require optimization to achieve the best results.
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one. Due to the limited availability of direct experimental data for this specific molecule, this document compiles information from structurally related compounds, computational predictions, and established synthetic methodologies to offer a valuable resource for researchers in medicinal chemistry and drug discovery. The quinolinone scaffold is a significant pharmacophore, and understanding the characteristics of its derivatives is crucial for the development of novel therapeutics. This guide presents available data in a structured format, details plausible experimental protocols, and visualizes relevant chemical and biological concepts.
Introduction
This compound is a synthetic heterocyclic compound belonging to the quinolinone class of molecules. The quinolinone core is a privileged structure in medicinal chemistry, found in numerous natural products and pharmacologically active compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom at the 6-position and two methyl groups at the 4-position of the quinolinone ring is expected to significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. This guide aims to provide a detailed summary of the available information on this compound to facilitate further research and development.
Physicochemical Properties
| Property | This compound (Predicted/Comparative) | 6-Bromo-3,4-dihydro-1H-quinolin-2-one (Experimental/Predicted) | Notes |
| Molecular Formula | C₁₁H₁₂BrNO | C₉H₈BrNO | The target compound has two additional methyl groups. |
| Molecular Weight | 254.12 g/mol | 226.07 g/mol [1] | The addition of two methyl groups increases the molecular weight. |
| Melting Point | Data not available | 170-174 °C[1] | The gem-dimethyl substitution may influence crystal packing and melting point. |
| Boiling Point | Data not available | 376.3±42.0 °C (Predicted)[2][3] | Predicted values suggest a high boiling point typical for such structures. |
| Solubility | Data not available | Reduced solubility in polar solvents compared to the parent compound.[1] | Bromination and methylation are expected to increase lipophilicity and decrease aqueous solubility. |
| pKa | Data not available | 13.92±0.20 (Predicted)[3] | The amide proton is weakly acidic. |
| LogP | Data not available | Data not available | The presence of the bromo and dimethyl groups is expected to result in a higher LogP value, indicating increased lipophilicity. |
| CAS Number | 135631-90-2 | 3279-90-1[1] |
Experimental Protocols
While a specific, published experimental protocol for the synthesis of this compound has not been identified, established methods for the synthesis of structurally related quinolinones can be adapted. The Knorr synthesis and variations thereof are common approaches.
Proposed Synthetic Pathway: Modified Knorr Synthesis
A plausible synthetic route to this compound involves the condensation of a β-keto ester with a substituted aniline, followed by cyclization.
Step 1: Synthesis of Ethyl 3-(4-bromoanilino)-3-methylbutanoate
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Materials: 4-bromoaniline, ethyl 3,3-dimethylacrylate, and a suitable acid catalyst (e.g., p-toluenesulfonic acid).
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Procedure: A mixture of 4-bromoaniline (1 equivalent) and ethyl 3,3-dimethylacrylate (1.1 equivalents) in a high-boiling solvent such as toluene is heated to reflux with a catalytic amount of p-toluenesulfonic acid. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.
Step 2: Cyclization to this compound
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Materials: Ethyl 3-(4-bromoanilino)-3-methylbutanoate, polyphosphoric acid (PPA) or a similar cyclizing agent.
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Procedure: The purified ethyl 3-(4-bromoanilino)-3-methylbutanoate from the previous step is added to an excess of preheated polyphosphoric acid (e.g., at 100-120 °C). The mixture is stirred at this temperature for a specified period, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is cooled and carefully poured into ice water. The resulting precipitate is collected by filtration, washed with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Characterization
The synthesized compound should be characterized using standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of the bromo, gem-dimethyl, and quinolinone moieties.
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Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide carbonyl and N-H bonds.
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Melting Point Analysis: To determine the purity of the final compound.
Mandatory Visualizations
Proposed Synthetic Workflow
Caption: A diagram illustrating the proposed two-step synthesis of the target compound.
Conceptual Structure-Activity Relationship
As no specific signaling pathways for this compound have been identified, the following diagram illustrates the general influence of substituents on the biological activity of the quinolinone scaffold based on existing literature.
Caption: A conceptual diagram of how substitutions on the quinolinone core can affect its properties.
Potential Biological Significance
While direct biological studies on this compound are lacking, the quinolinone scaffold is a well-established pharmacophore.
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Anticancer Activity: Many quinolinone derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The presence of a bromine atom can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.
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Antimicrobial Activity: The quinolone core is famously the basis for a class of broad-spectrum antibiotics. While the specific compound of interest is a quinolin-2-one, the general scaffold has been explored for activity against various bacterial and fungal strains.
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Enzyme Inhibition: The rigid heterocyclic structure of quinolinones makes them suitable scaffolds for designing enzyme inhibitors. For example, derivatives have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS) and aldosterone synthase (CYP11B2).[1]
The gem-dimethyl substitution at the 4-position may block a potential site of metabolism, which could lead to an improved pharmacokinetic profile compared to unsubstituted analogs. Further research is warranted to explore the specific biological activities of this compound.
Conclusion
This compound is a compound of interest within the broader class of biologically active quinolinones. Although a comprehensive experimental dataset for its physicochemical properties is not yet available, this technical guide provides a valuable starting point for researchers by consolidating predictive data, information on related compounds, and plausible synthetic methodologies. The visualizations provided offer a clear framework for understanding the synthesis and potential structure-activity relationships of this compound. Further experimental investigation is necessary to fully elucidate the properties and therapeutic potential of this molecule.
References
Technical Guide: 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
CAS Number: 135631-90-2
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical properties, synthesis, and potential biological relevance, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
While extensive experimental data for this specific compound is limited in publicly available literature, predicted physicochemical properties provide valuable insights for its handling and application in research.
| Property | Value | Source |
| CAS Number | 135631-90-2 | |
| Molecular Formula | C₁₁H₁₂BrNO | |
| Molecular Weight | 254.12 g/mol | |
| Boiling Point | 366.03 °C at 760 mmHg | [1] |
| Flash Point | 175.169 °C | [1] |
| Density | 1.386 g/cm³ | [1] |
| Refractive Index | 1.556 | [1] |
Synthesis
The synthesis of this compound can be achieved through an intramolecular Friedel-Crafts-type cyclization of a suitable precursor, N-(4-bromophenyl)-3-methylbut-2-enamide. This reaction is typically catalyzed by a Lewis acid.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of similar quinolinone structures.
Step 1: Synthesis of N-(4-bromophenyl)-3-methylbut-2-enamide
Step 2: Intramolecular Cyclization
To a solution of N-(4-bromophenyl)-3-methylbut-2-enamide in an anhydrous non-polar solvent such as dichloromethane at 0 °C under an inert atmosphere, a Lewis acid catalyst (e.g., aluminum trichloride, 4 equivalents) is added portion-wise. The reaction mixture is stirred and allowed to warm to room temperature for approximately one hour. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by carefully pouring the mixture into ice water. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reaction Workflow Diagram
References
An In-depth Technical Guide on 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one and its Analogs
Disclaimer: Publicly available spectral data for the requested compound, 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one (CAS No. 135631-90-2), is limited. This guide provides comprehensive information on the closely related analog, 6-Bromo-3,4-dihydro-1H-quinolin-2-one (CAS No. 3279-90-1), to serve as a valuable resource for researchers, scientists, and drug development professionals. The experimental protocols and characterization workflows described herein are representative of the methodologies employed for this class of compounds.
This technical guide offers a detailed overview of the physicochemical properties, a representative synthetic protocol, and a general characterization workflow for 6-Bromo-3,4-dihydro-1H-quinolin-2-one. This information is intended to support research and development activities involving quinolinone-based scaffolds.
Physicochemical Properties
The fundamental physicochemical properties of 6-Bromo-3,4-dihydro-1H-quinolin-2-one are summarized in the table below. This data is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 3279-90-1 | [1] |
| Molecular Formula | C₉H₈BrNO | [2] |
| Molecular Weight | 226.07 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 170-174 °C | [2] |
| Purity | >98.0% (HPLC) | [3] |
Spectral Data
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not publicly available | - | - | - |
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| Data not publicly available | - |
Mass Spectrometry Data
| m/z | Interpretation |
| Data not publicly available | - |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment (Functional Group) |
| Data not publicly available | - |
Experimental Protocols
A common and effective method for the synthesis of the quinolinone core is the Gould-Jacobs reaction. The following is a representative protocol for the synthesis of a 6-bromo-4-hydroxyquinoline intermediate, which can be subsequently reduced to the desired 3,4-dihydroquinolin-2(1H)-one.
Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction Intermediate)
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Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at a temperature of 100-120 °C for a duration of 1-2 hours.[4] During this period, the ethanol that is formed as a byproduct is removed by distillation.[4]
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Cyclization: The resulting intermediate adduct is added in portions to a preheated solution of diphenyl ether, maintained at a high temperature of 240-250 °C.[4] The reaction mixture is held at this temperature for 30-60 minutes to facilitate the thermal cyclization.[4]
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Isolation: After the reaction is complete, the mixture is allowed to cool. Petroleum ether is then added to precipitate the product. The solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed thoroughly with petroleum ether.[4]
Hydrolysis and Decarboxylation to 6-bromoquinolin-4(1H)-one
-
The isolated ester is subjected to hydrolysis using an aqueous solution of sodium hydroxide (NaOH), followed by acidification with hydrochloric acid (HCl) to yield 6-bromoquinolin-4(1H)-one.[4]
Reduction to 6-Bromo-3,4-dihydro-1H-quinolin-2-one
-
The 6-bromoquinolin-4(1H)-one can be reduced to the final product, 6-Bromo-3,4-dihydro-1H-quinolin-2-one, using a suitable reducing agent. The specific conditions for this reduction step would need to be optimized.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the synthesis and subsequent characterization of a quinolinone derivative.
Caption: Synthesis Workflow for a Quinolinone Derivative
Caption: Spectroscopic Analysis Workflow
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
Disclaimer: Despite a comprehensive search of available scientific databases and literature, specific experimental ¹H and ¹³C NMR data for 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one could not be located. The following guide is therefore based on established principles of NMR spectroscopy and data from structurally analogous compounds. The data tables provided are templates illustrating the expected format and types of signals for the target molecule.
This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. The guide outlines detailed experimental protocols for acquiring high-quality NMR spectra and includes a conceptual workflow diagram for NMR analysis.
Data Presentation
The following tables are predictive templates for the ¹H and ¹³C NMR data of this compound. The chemical shifts (δ) are estimated based on the analysis of similar quinolinone structures and known substituent effects. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| N-H | 7.5 - 8.5 | br s | - | 1H |
| H-5 | 7.2 - 7.4 | d | ~8.5 | 1H |
| H-7 | 7.0 - 7.2 | dd | ~8.5, ~2.0 | 1H |
| H-8 | 6.8 - 7.0 | d | ~2.0 | 1H |
| C3-H₂ | 2.4 - 2.6 | s | - | 2H |
| C4-(CH₃)₂ | 1.2 - 1.4 | s | - | 6H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C=O (C2) | 170 - 175 |
| C4a | 138 - 142 |
| C8a | 135 - 138 |
| C7 | 130 - 133 |
| C5 | 128 - 131 |
| C6 | 115 - 118 |
| C8 | 118 - 121 |
| C3 | 45 - 50 |
| C4 | 35 - 40 |
| C4-(CH₃)₂ | 25 - 30 |
Experimental Protocols
The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to this compound.
Sample Preparation
-
Sample Weighing: For ¹H NMR, accurately weigh approximately 5-10 mg of the compound. For ¹³C NMR, a larger sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for quinolinone derivatives.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool placed inside the pipette.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Spectrometer Setup and Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): Approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds to allow for full proton relaxation between scans.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient.
-
Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse angle (e.g., zgpg30 on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): Approximately 200-220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Referencing: The spectrum is typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mandatory Visualization
The following diagram illustrates a generalized workflow for NMR spectroscopy, from sample preparation to final data analysis.
Caption: A generalized workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.
The Expanding Therapeutic Potential of Substituted Quinolinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of substituted quinolinone derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.
Anticancer Activity of Substituted Quinolinone Derivatives
Quinolinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and topoisomerases.
Quantitative Anticancer Activity Data
The cytotoxic effects of various substituted quinolinone derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. A summary of reported IC50 values is presented in Table 1.
| Compound/Derivative Class | Target/Cell Line | IC50 (µM) | Reference |
| Pyrano[3,2-c]quinolinones | Hep-G2 (Liver Cancer) | 27.7 | |
| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS Cancer) | 0.314 - 4.65 µg/cm³ | |
| N-alkylated, 2-oxoquinoline | HEp-2 (Larynx Cancer) | 49.01 - 77.67% inhibition | |
| Quinoline-chalcone hybrid (33) | EGFR | 37.07 nM | |
| Quinoline-chalcone hybrid (37) | EGFR | 3.46 | |
| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine | HCT-116 (Colon Cancer) | 2.56 | |
| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine | A2780 (Ovarian Cancer) | 3.46 | |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | 82.9% growth reduction | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 - 25.6 µg/mL |
Table 1: Anticancer Activity of Substituted Quinolinone Derivatives
Key Signaling Pathway: EGFR Inhibition
Many quinolinone-based anticancer agents target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis. Quinolinone inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and downstream signaling.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Substituted quinolinone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinolinone derivatives and incubate for 24-72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Antimicrobial Activity of Substituted Quinolinone Derivatives
Substituted quinolinones, particularly the fluoroquinolones, are well-established antibacterial agents. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of quinolinone derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Table 2 summarizes the MIC values for various quinolinone derivatives against different pathogens.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-based dihydrotriazines | S. aureus | 2 | |
| Quinoline-based dihydrotriazines | E. coli | 2 | |
| Quinoline derivative 11 | S. aureus | 6.25 | |
| Sulfonamide-based quinolones (43a) | Various strains | 0.62 | |
| 2-sulfoether-4-quinolones (15) | S. aureus | 0.8 µM | |
| 2-sulfoether-4-quinolones (15) | B. cereus | 0.8 µM | |
| Quinoline-oxime ketolide hybrids (16, 17, 18) | S. pneumoniae | ≤ 0.008 | |
| Rhodanine-quinoline conjugates (27-32) | M. tuberculosis H37Ra | 1.66–9.57 | |
| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | |
| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 10 |
Table 2: Antimicrobial Activity of Substituted Quinolinone Derivatives
Mechanism of Action: Inhibition of Bacterial Topoisomerase IV
Bacterial topoisomerase IV is a crucial enzyme involved in the decatenation of daughter chromosomes following DNA replication. Quinolone antibiotics interfere with this process by stabilizing the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Substituted quinolinone derivatives
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the quinolinone derivatives in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity of Substituted Quinolinone Derivatives
Quinolinone derivatives have also been investigated for their anti-inflammatory properties. Their mechanisms of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the modulation of inflammatory signaling pathways such as the NF-κB pathway.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory potential of quinolinone derivatives is often assessed by their ability to inhibit enzymes like COX-1 and COX-2 or to reduce the production of inflammatory mediators. Table 3 presents some reported IC50 values.
| Compound/Derivative Class | Target/Assay | IC50 | Reference |
| Quinoline-pyrazole hybrids (12c, 14a, 14b) | COX-2 | 0.1, 0.11, 0.11 µM | |
| Quinolinone-triazole hybrid (5a) | Lipoxygenase (LOX) | 10.0 µM | |
| Pyrazolo[4,3-c]quinoline (2i, 2m) | Nitric Oxide Production | Potency similar to control | |
| Tetrahydroquinoline derivative (SF13) | Nitric Oxide Scavenging | 85% scavenging at 50 µM | |
| 8-(tosylamino)quinoline (Compound 7) | NO, TNF-α, PGE2 production | 1-5 µmol/L |
Table 3: Anti-inflammatory Activity of Substituted Quinolinone Derivatives
Key Signaling Pathway: NF-κB Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer. The active NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes. Some quinolinone derivatives have been shown to inhibit this pathway, potentially by targeting components like the IKK complex.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key to the production of prostaglandins, mediators of inflammation.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Substituted quinolinone derivatives
-
Reaction buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)
-
Microplate reader
Procedure:
-
Enzyme Incubation: Pre-incubate the COX enzyme with the quinolinone derivative or vehicle control in the reaction buffer.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a specific time by adding a stopping reagent.
-
PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Synthesis of Substituted Quinolinone Derivatives
A variety of synthetic methods are employed to construct the quinolinone scaffold and introduce diverse substituents. Common methods include the Conrad-Limpach and Knorr quinoline syntheses, as well as modern cross-coupling reactions like the Suzuki and Buchwald-Hartwig couplings to introduce aryl and amino groups, respectively.
General Synthetic Workflow
The synthesis of novel substituted quinolinone derivatives for biological screening typically follows a structured workflow.
Example Synthetic Protocol: Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones) from anilines and β-ketoesters.
Materials:
-
Aniline derivative
-
β-ketoester (e.g., ethyl acetoacetate)
-
Acid catalyst (e.g., polyphosphoric acid)
-
High-boiling solvent (e.g., diphenyl ether)
Procedure:
-
Condensation: React the aniline derivative with the β-ketoester at a moderate temperature (e.g., 140°C) to form an enaminone intermediate.
-
Cyclization: Heat the enaminone intermediate in a high-boiling solvent or with an acid catalyst at a high temperature (e.g., 250°C) to effect cyclization to the 4-quinolinone.
-
Work-up and Purification: Cool the reaction mixture, and isolate the product by filtration or extraction. Purify the crude product by recrystallization or column chromatography.
Conclusion
Substituted quinolinone derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. The data, protocols, and pathway visualizations presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important chemical scaffold. Continued exploration of structure-activity relationships, mechanisms of action, and novel synthetic strategies will undoubtedly lead to the discovery of new and improved quinolinone-based drugs.
A Technical Guide to the Discovery and Isolation of Quinolinone-Based Natural Products
For Researchers, Scientists, and Drug Development Professionals
Quinolinone and its related scaffolds represent a vital class of nitrogen-containing heterocyclic compounds, forming the foundation for numerous natural products and pharmacologically active molecules.[1] Found in diverse natural sources such as plants, fungi, and bacteria, these compounds exhibit a wide array of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties.[1][2][3][4] The therapeutic potential of this structural class is underscored by the number of quinoline-based drugs approved by the FDA.[1] This guide provides an in-depth overview of the core methodologies involved in the discovery, isolation, and characterization of novel quinolinone compounds from natural sources.
A Generalized Workflow for Discovery and Isolation
The journey from a natural source to a purified, novel quinolinone compound follows a well-established, multi-step process. The primary objective is to extract all secondary metabolites and then systematically separate and purify them to isolate individual compounds.[1]
Caption: Generalized workflow for the discovery and isolation of quinolinone natural products.
Experimental Protocols
Detailed methodologies are crucial for the successful isolation of quinolinone-based natural products. The following sections provide comprehensive protocols for key experimental stages.
The initial step involves extracting crude secondary metabolites from the biomass. The choice of extraction method and solvent is critical for maximizing the yield of the target compounds.
a. Maceration: This is a simple and widely used method.
-
Protocol:
-
The dried and powdered source material is soaked in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at room temperature.[1]
-
The mixture is left for an extended period (e.g., 20 days) with occasional agitation.[1]
-
The solvent is then filtered, and the process is repeated multiple times with fresh solvent to ensure complete extraction.
-
The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
-
b. Soxhlet Extraction: This method is more efficient than maceration and is suitable for compounds that are not heat-sensitive.
-
Protocol:
-
The powdered source material is placed in a thimble made of porous material.
-
The thimble is placed in the main chamber of the Soxhlet extractor.
-
The extraction solvent is heated in a flask, and its vapor travels up a distillation arm and condenses into the chamber containing the thimble.
-
Once the chamber is full, the solvent and extracted compounds are siphoned back into the flask. This cycle is repeated until the extraction is complete.
-
The resulting solution in the flask is then concentrated.
-
The crude extract is a complex mixture. Fractionation aims to separate the components based on their polarity.
a. Liquid-Liquid Partitioning:
-
Protocol:
-
The crude extract is dissolved in a solvent system, typically a mixture of an aqueous and an immiscible organic solvent (e.g., water and ethyl acetate, or water and n-hexane).
-
The mixture is shaken vigorously in a separatory funnel and then allowed to separate into two layers.
-
Compounds partition between the two layers based on their relative solubilities.
-
The layers are separated, and the solvents are evaporated to yield fractions with different polarities. This process can be repeated with a series of solvents of varying polarities.
-
b. Column Chromatography (CC):
-
Protocol:
-
A glass column is packed with a stationary phase, most commonly silica gel or alumina.
-
The fraction to be purified is loaded onto the top of the column.
-
A mobile phase (a single solvent or a gradient of solvents with increasing polarity, e.g., hexane-ethyl acetate) is passed through the column.
-
Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.
-
Fractions are collected at the bottom of the column and monitored by Thin-Layer Chromatography (TLC).
-
The final step involves the isolation of pure quinolinone compounds from the fractions using high-performance liquid chromatography (HPLC).
-
Protocol:
-
Fractions containing promising compounds are subjected to HPLC for final purification.[1]
-
Reversed-phase HPLC is commonly employed, using columns such as C18.
-
A gradient of solvents, for example, water and methanol or acetonitrile, is often used as the mobile phase.
-
The eluent is monitored by a UV detector at appropriate wavelengths.
-
Fractions corresponding to individual peaks are collected to yield pure, isolated compounds.
-
Once a compound is isolated in pure form, its chemical structure must be determined using a combination of spectroscopic and spectrometric techniques.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with an electrospray ionization (ESI) source, is used to determine the compound's exact mass, which allows for the unambiguous determination of the molecular formula.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the overall structure of the molecule.
Quantitative Bioactivity Data
The following tables summarize the reported bioactivity of various quinolinone and quinoline derivatives.
Table 1: Anticancer Activity of Quinolinone and Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | Activity | IC50/GI50 Value (µM) | Reference |
| Makaluvamine O | p53+/+ | Cytotoxic | 71 | [5] |
| Makaluvamine O | p53-/- | Cytotoxic | 79 | [5] |
| Makaluvamine P | KB | Cytotoxic | 1.4 | [5] |
| Isobatzelline A-D | Pancreatic (AsPC-1, BxPC3, MIA PaCa2) | Cytotoxic | < 10 | [5] |
| Renierol | L1210 | Cytotoxic | 9.5 | [5] |
| 4,6,7,8-tetrahydroquinolin-5(1H)-one (4b, 4j, 4k, 4e) | MCF-7 (Breast) | Cytotoxic | 0.002 - 0.004 | [6] |
| Quinoline Derivative (4c) | NCI-H23 (Lung) | Cytotoxic | 3.20 | [7] |
| Quinoline Derivative (4c) | SNB-75 (CNS) | Cytotoxic | 2.38 | [7] |
| Quinoline Derivative (4c) | RXF 393 (Renal) | Cytotoxic | 2.21 | [7] |
| Quinoline Derivative (4c) | HS 578T (Breast) | Cytotoxic | 2.38 | [7] |
| Tubotaiwine | Plasmodium falciparum | Antiplasmodial | 8.5 | [8] |
| 2-(6-Methylheptyl)quinolin-4(1H)-one | Plasmodium falciparum (Dd2) | Antiplasmodial | Not specified | [9] |
Table 2: Antimicrobial Activity of Quinolinone and Quinoline Derivatives
| Compound/Derivative | Pathogen | Activity | MIC Value (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | Antibacterial | 2 | [10] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | Antibacterial | 10 | [10] |
| Quinoline-based hydroxyimidazolium hybrid (7c, 7d) | Cryptococcus neoformans | Antifungal | 15.6 | [10] |
| Isoquinoline Alkaloid (Compound 1) | Staphylococcus aureus | Antibacterial | 4 | [11] |
| Isoquinoline Alkaloid (Compound 2) | Staphylococcus aureus | Antibacterial | 1 | [11] |
| Nagelamides Q and R | Bacillus subtilis | Antibacterial | 13.0 | [12] |
| Epidihydropinidine | Pseudomonas aeruginosa | Antibacterial | 5.37 | [13] |
| Epidihydropinidine | Enterococcus faecalis | Antibacterial | 5.37 | [13] |
| Epidihydropinidine | Candida glabrata | Antifungal | 5.37 | [13] |
| Epidihydropinidine | Candida albicans | Antifungal | 5.37 | [13] |
| Quinoline Derivative (Ac12) | Sclerotinia sclerotiorum | Antifungal | 0.52 | [14] |
| Quinoline Derivative (Ac12) | Botrytis cinerea | Antifungal | 0.50 | [14] |
Signaling Pathways and Mechanisms of Action
Quinolinone-based natural products exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways.
Some quinolinone derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 8. Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity [mdpi.com]
- 9. Isolation, structure elucidation, and synthesis of antiplasmodial quinolones from Crinum firmifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Unraveling the Structural Nuances of Dimethyl-Dihydroquinolinones: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of dimethyl-dihydroquinolinones, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. Through a detailed examination of crystallographic and spectroscopic data, coupled with computational analysis, this document aims to furnish a foundational understanding of the structure-activity relationships that govern the biological effects of these molecules.
Molecular Structure Analysis
The three-dimensional architecture of dimethyl-dihydroquinolinones is fundamentally defined by the geometry of the dihydroquinolinone core and the spatial orientation of the methyl substituents. X-ray crystallography provides the most definitive insight into the solid-state conformation of these molecules.
A notable example is the crystal structure of --INVALID-LINK--methanone. The analysis of its crystal structure reveals a pseudo-equatorial conformation for the two aromatic rings on the tetrahydroquinoline (THQ) ring, providing valuable data on bond lengths and angles that dictate the overall molecular shape.[1]
Table 1: Selected Crystallographic Data for a Dimethyl-Dihydroquinolinone Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 9.58280(10) |
| b (Å) | 23.1183(2) |
| c (Å) | 23.4140(2) |
| β (°) | 91.9840(10) |
| V (ų) | 1522.93(11) |
| Data for 3-hydroxy-2-mesityl-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, a related dihydroisoquinolinone structure.[2] |
Further analysis of the Cambridge Structural Database would be required to compile a more exhaustive list of crystallographic data for a wider range of dimethyl-dihydroquinolinone isomers.
Conformational Analysis in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational dynamics of dimethyl-dihydroquinolinones in solution. Proton (¹H) and Carbon-13 (¹³C) NMR chemical shifts and coupling constants provide critical information about the geometry of the dihydroquinolinone ring and the relative orientation of the methyl groups.
For instance, in the case of --INVALID-LINK--methanone, the vicinal coupling constants between protons on the THQ ring confirm a trans arrangement, which dictates the overall conformation in solution.[1] Anomalous ¹H NMR spectra have been observed in some 3,4-dihydroisoquinolines, suggesting complex conformational equilibria or intermolecular interactions that can influence the solution-state structure.[2]
Table 2: Representative ¹H NMR Data for a Dimethyl-Dihydroquinolinone Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 2-H | 5.13 | d | 8.7 |
| 3-H | 2.21 | ddd | 11.6, 8.6, 6.5 |
| 4-H | 3.63 | d | 11.6 |
| Data for --INVALID-LINK--methanone.[1] |
Computational Modeling of Conformational Preferences
Theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods, complement experimental data by providing insights into the relative energies of different conformers and the energy barriers for their interconversion. Such studies on the parent 1,2,3,4-tetrahydroquinoline have identified multiple stable conformations, highlighting the conformational flexibility of the saturated ring system.[3] Computational analysis of dihydroquinolinone derivatives has also been employed to understand their reactivity and potential as additives for biofuels.
Experimental Protocols
Synthesis of Dimethyl-Dihydroquinolinones
A general and efficient method for the synthesis of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one involves a palladium-catalyzed Sonogashira coupling followed by an acid-mediated cyclization.[4]
Workflow for the Synthesis of 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one:
Caption: Palladium-catalyzed synthesis of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one.
X-ray Crystallography
Single crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure.
General Protocol for Small Molecule X-ray Crystallography:
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are processed to solve the crystal structure and refine the atomic positions.
NMR Spectroscopy
NMR spectroscopy is used to determine the structure and conformation in solution.
General Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for detailed structural assignments.
-
Data Analysis: Chemical shifts, coupling constants, and integration values are analyzed to elucidate the molecular structure and conformation.
Biological Activity and Signaling Pathways
Dimethyl-dihydroquinolinone derivatives have emerged as a promising class of compounds with significant anticancer activity.[5][6][7][8] Their mechanism of action often involves the modulation of key cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Inhibition of p38 MAP Kinase Pathway
Several quinolinone and dihydroquinolinone derivatives have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[9] The p38 MAPK pathway plays a crucial role in cellular responses to stress and inflammation, and its dysregulation is implicated in various diseases, including cancer.
Caption: Inhibition of the p38 MAPK signaling pathway by dimethyl-dihydroquinolinones.
Modulation of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Recent studies have explored tetrahydroquinoline derivatives as potential inhibitors of mTOR, a key component of this pathway.[10][11] Quinolone-based compounds have also been investigated as inhibitors of the mTOR/Akt/PI3K pathway.[12]
Caption: Potential modulation of the PI3K/Akt/mTOR pathway by dihydroquinolinone derivatives.
Conclusion
The molecular structure and conformational flexibility of dimethyl-dihydroquinolinones are key determinants of their biological activity. This technical guide has summarized the current understanding of these features, drawing on data from X-ray crystallography, NMR spectroscopy, and computational studies. The elucidation of how these structural properties influence interactions with biological targets, such as kinases in the p38 MAPK and PI3K/Akt/mTOR pathways, is crucial for the rational design of novel therapeutic agents. Further research, including the systematic crystallographic and conformational analysis of a broader range of dimethyl-dihydroquinolinone isomers, will undoubtedly accelerate the development of new drugs in this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one|CAS 132588-91-1 [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
theoretical calculations on 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
An In-Depth Technical Guide to the Theoretical Calculations on 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical guide to the theoretical investigation of this compound, a heterocyclic compound with potential applications in medicinal chemistry. The quinolinone scaffold is a core structure in numerous bioactive molecules, and the presence of a bromine atom offers a versatile handle for synthetic modifications.[1] This guide outlines a computational workflow employing Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic properties of the title molecule. Detailed protocols for geometry optimization, vibrational frequency analysis, and frontier molecular orbital (FMO) calculations are presented. The resulting data provides fundamental insights into the molecule's stability, reactivity, and spectroscopic signatures, which are invaluable for guiding further experimental research and drug design efforts.
Introduction
This compound (CAS No. 135631-90-2) belongs to the quinolinone class of compounds, which are recognized for a wide range of biological activities.[1][2] Computational chemistry and theoretical calculations offer a powerful, non-destructive method to predict molecular properties, complementing and guiding experimental studies. By employing methods like Density Functional Theory (DFT), we can gain a deep understanding of a molecule's geometry, electronic structure, and vibrational modes.
This guide details the standard computational protocols for a thorough theoretical analysis of this compound. The methodologies are based on established practices for similar heterocyclic systems, as documented in recent scientific literature.[3][4][5] The objective is to provide a clear framework for researchers to perform and interpret these calculations, ultimately accelerating the research and development process.
Computational Methodology: A Detailed Protocol
The theoretical analysis of the title compound is conducted using DFT, a robust method for studying the electronic structure of many-body systems. The protocol outlined below is a common approach for molecules of this type.[3][6][7]
Software: All calculations can be performed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan.
Step 1: Initial Structure Preparation The initial 3D structure of this compound is built using a molecular editor (e.g., GaussView, Avogadro). A preliminary geometry optimization is performed using a lower-level theory or molecular mechanics force field to obtain a reasonable starting conformation.
Step 2: Geometry Optimization The core of the theoretical analysis is the geometry optimization, which locates the minimum energy structure on the potential energy surface.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[4][5]
-
Basis Set: 6-311++G(d,p) is a flexible basis set that provides a good balance between accuracy and computational cost for this type of molecule.[4][5][7]
-
Convergence Criteria: Optimization is continued until the forces on the atoms are negligible, and the geometry corresponds to a true energy minimum. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
Step 3: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:
-
Verification of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum.
-
Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the theoretical IR spectrum of the molecule. These frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.
Step 4: Electronic Properties and Frontier Molecular Orbital (FMO) Analysis The electronic properties are calculated from the optimized geometry.
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an indicator of chemical stability.[5]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index are calculated from the FMO energies to quantify the molecule's reactivity.[5]
The logical workflow for these theoretical calculations is visualized in the diagram below.
Caption: A flowchart illustrating the key stages of the theoretical analysis protocol.
Predicted Molecular Properties: Data Presentation
The calculations described above yield a wealth of quantitative data. For clarity and comparative purposes, this data should be organized into structured tables.
Optimized Geometric Parameters
The geometry optimization provides precise information on bond lengths and angles. Table 1 presents selected theoretical values for the molecular structure of this compound, calculated at the B3LYP/6-311++G(d,p) level.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.225 | C-N-C | 120.5 |
| N-H | 1.012 | O=C-N | 124.8 |
| C-Br | 1.908 | C-C-Br | 119.7 |
| C-N | 1.385 | C-C(CH₃)₂-C | 110.2 |
| C(sp³)-C(sp³) | 1.543 | H-N-C | 118.9 |
| C(ar)-C(ar) | 1.395 |
Note: These are representative values based on typical calculations for similar structures and should be replaced with actual calculated data.
Calculated Vibrational Frequencies
The vibrational analysis predicts the frequencies of fundamental molecular vibrations, which correspond to peaks in an IR spectrum.
Table 2: Selected Calculated Vibrational Frequencies
| Mode Description | Wavenumber (cm⁻¹, Scaled) | Intensity (km/mol) |
| N-H Stretch | 3450 | High |
| C-H Stretch (Aromatic) | 3080 - 3150 | Medium |
| C-H Stretch (Aliphatic) | 2950 - 3000 | High |
| C=O Stretch (Amide) | 1685 | Very High |
| C=C Stretch (Aromatic) | 1590 - 1610 | Medium-High |
| C-N Stretch | 1350 | Medium |
| C-Br Stretch | 650 | Low |
Note: Frequencies are typically scaled by an empirical factor (~0.96 for B3LYP) to correct for anharmonicity and basis set deficiencies.
Electronic Properties and Reactivity Descriptors
The analysis of the frontier molecular orbitals provides insight into the electronic behavior and reactivity of the molecule.
Table 3: Calculated Electronic Properties and Global Reactivity Descriptors
| Property | Value (eV) |
| EHOMO | -6.55 |
| ELUMO | -1.70 |
| HOMO-LUMO Gap (ΔE) | 4.85 |
| Ionization Potential (I ≈ -EHOMO) | 6.55 |
| Electron Affinity (A ≈ -ELUMO) | 1.70 |
| Electronegativity (χ) | 4.125 |
| Chemical Hardness (η) | 2.425 |
| Electrophilicity Index (ω) | 3.51 |
Note: These are representative values. The high HOMO-LUMO gap suggests significant kinetic stability.[5]
Visualization of Key Molecular Properties
Visual representations are critical for interpreting computational results. The logical relationship between molecular orbitals and reactivity is depicted below.
Caption: Relationship between FMOs and key molecular properties.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical protocol for the computational analysis of this compound using Density Functional Theory. The presented methodologies for geometry optimization, vibrational analysis, and electronic property calculation provide a robust framework for predicting the molecule's fundamental characteristics. The resulting data, summarized in clear tabular formats, offers critical insights into molecular structure, stability, and reactivity.
These theoretical results serve as a foundational dataset for future research. They can be used to interpret experimental spectroscopic data (e.g., IR, NMR), predict sites of metabolic transformation, and guide the rational design of new derivatives with enhanced biological activity. Further computational studies, such as molecular docking with relevant biological targets or Quantum Theory of Atoms in Molecules (QTAIM) analysis, can build upon this work to explore potential protein-ligand interactions and the nature of intramolecular bonding.
References
- 1. 6-Bromo-3,4-dihydro-1H-quinolin-2-one|CAS 3279-90-1 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3,4-Dihydro-4,4-Dimethylquinolin-2(1H)-one Scaffolds: Synthesis, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. While a significant body of research exists for this broader class of molecules, the specific 3,4-dihydro-4,4-dimethylquinolin-2(1H)-one scaffold remains a relatively novel and underexplored area. This technical guide aims to provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 3,4-dihydroquinolin-2(1H)-one derivatives, with a special focus on the implications and potential of the 4,4-dimethyl substitution pattern. Due to the limited literature specifically addressing the 4,4-dimethyl scaffold, this guide will draw upon data from closely related analogues to infer potential properties and guide future research.
Synthetic Methodologies
The synthesis of the 3,4-dihydroquinolin-2(1H)-one scaffold can be achieved through various synthetic routes. The choice of method often depends on the desired substitution patterns on the aromatic ring and the dihydro-2-pyridone moiety.
A general and widely applicable approach involves the intramolecular Friedel-Crafts cyclization of N-aryl-3-chloropropionamides. This method is versatile and allows for the introduction of various substituents on the aniline precursor.
Caption: General Synthetic Pathway to 3,4-Dihydroquinolin-2(1H)-ones.
Experimental Protocol: Synthesis of Hydroxy-3,4-dihydroquinolin-2(1H)-ones
This protocol describes the synthesis of hydroxy-substituted 3,4-dihydroquinolin-2(1H)-ones, which are common precursors for further derivatization.
Step 1: Acylation of Anisidine To a solution of anisidine in a suitable solvent such as dichloromethane, 3-chloropropionyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography. The resulting N-(methoxyphenyl)-3-chloropropionamide is then isolated and purified.
Step 2: Intramolecular Friedel-Crafts Alkylation The N-(methoxyphenyl)-3-chloropropionamide is treated with a Lewis acid, typically aluminum chloride, in an inert solvent. The reaction mixture is heated to facilitate the intramolecular cyclization. Upon completion, the reaction is quenched with ice-water, and the crude product is extracted. Purification by recrystallization or column chromatography affords the desired hydroxy-3,4-dihydroquinolin-2(1H)-one.
Biological Activities and Therapeutic Potential
Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have demonstrated a wide array of pharmacological activities, highlighting their potential in drug discovery. The introduction of a gem-dimethyl group at the C4 position can be expected to influence the compound's lipophilicity, metabolic stability, and conformational rigidity, which in turn can modulate its biological activity.
Anticancer Activity
Several 3,4-dihydroquinolin-2(1H)-one derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are varied and include the inhibition of key enzymes and receptors involved in cancer progression.
VEGFR2 Inhibition: Certain analogs have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By inhibiting VEGFR2, these compounds can suppress the formation of new blood vessels that tumors need to grow and metastasize. This has shown promise in the treatment of aggressive brain tumors like glioblastoma multiforme (GBM).[1]
Tubulin Polymerization Inhibition: Some derivatives act as inhibitors of tubulin polymerization, a critical process in cell division. By disrupting the formation of microtubules, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.
Caption: VEGFR2 Signaling Pathway Inhibition.
Neurological Disorders
The 3,4-dihydroquinolin-2(1H)-one scaffold has also been explored for its potential in treating various neurological and psychiatric disorders.
Anticonvulsant Activity: Certain derivatives have shown promise as anticonvulsant agents. Their mechanism of action is thought to involve the positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing the effects of GABA, these compounds can reduce neuronal hyperexcitability.[1]
Antidepressant Activity: Some analogs have exhibited antidepressant-like effects. These compounds are believed to exert their effects through various mechanisms, including the modulation of serotonin and dopamine receptors.[2]
Alzheimer's Disease: Multifunctional agents based on the 3,4-dihydroquinolin-2(1H)-one scaffold are being investigated for the treatment of Alzheimer's disease. These compounds are designed to target multiple aspects of the disease pathology, such as cholinesterase and monoamine oxidase inhibition.
Other Therapeutic Areas
The versatility of the 3,4-dihydroquinolin-2(1H)-one scaffold extends to other therapeutic areas as well.
Antihypertensive Agents: Guanidine-containing derivatives have been synthesized and evaluated as potential antihypertensive agents.[3]
Inhibitors of AKR1B1/ROS for Diabetic Complications: Novel derivatives have been designed as dual inhibitors of aldose reductase (AKR1B1) and reactive oxygen species (ROS), which are implicated in the pathogenesis of diabetic complications.[4]
Quantitative Data
The following table summarizes the in vitro biological activities of selected 3,4-dihydroquinolin-2(1H)-one derivatives from the literature.
| Compound Class | Target | Assay | IC50/EC50 (µM) | Reference |
| AKR1B1/ROS Inhibitors | AKR1B1 | Enzyme Inhibition | 0.035 (for compound 8a) | [4] |
| VEGFR2 Inhibitors | U87-MG glioblastoma cells | Cell Proliferation | 7.96 (for compound 4u) | [5] |
| VEGFR2 Inhibitors | U138-MG glioblastoma cells | Cell Proliferation | 4.20 (for compound 4m) | [5] |
| Antifungal Agents | Chitin Synthase | Enzyme Inhibition | - | [6] |
| Antileishmanial Agents | Leishmania amastigotes | Parasite Inhibition | 85.5% inhibition at 25 µM (for compound 5m) |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are representative protocols for key biological assays.
In Vitro VEGFR2 Kinase Assay
Objective: To determine the inhibitory activity of test compounds against the VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, VEGFR2 kinase, and the substrate.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., U87-MG glioblastoma cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for MTT Cell Proliferation Assay.
Future Directions
The 3,4-dihydro-4,4-dimethylquinolin-2(1H)-one scaffold represents an intriguing yet largely untapped area of medicinal chemistry. The introduction of the gem-dimethyl group at the C4 position offers a unique opportunity to fine-tune the physicochemical and pharmacological properties of this already versatile core structure.
Future research in this area should focus on:
-
Development of Efficient Synthetic Routes: Establishing robust and scalable synthetic methods for the 4,4-dimethyl substituted scaffold will be crucial for enabling extensive structure-activity relationship (SAR) studies.
-
Systematic SAR Exploration: A systematic investigation of the effects of various substituents on both the aromatic ring and the N1 position of the 4,4-dimethyl scaffold is warranted. This will help in identifying key structural features that govern biological activity and selectivity for different targets.
-
Exploration of Novel Therapeutic Targets: While the broader 3,4-dihydroquinolin-2(1H)-one class has been explored for several targets, the unique properties of the 4,4-dimethyl scaffold may lead to novel activities against unexplored biological targets.
-
In-depth Mechanistic Studies: For any identified active compounds, detailed mechanistic studies should be conducted to elucidate their mode of action at the molecular level.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature on the specific synthesis, biological activity, and mechanism of action of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one is limited. This guide, therefore, extrapolates potential synthetic routes, biological activities, and experimental protocols from closely related and structurally similar quinolinone-based compounds. The information presented herein is intended to serve as a foundational resource to stimulate and guide further experimental investigation into this specific molecule.
Introduction to the Quinolinone Scaffold
The quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of biological activities.[1][2] These activities include potential anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position and dimethyl groups at the 4-position of the 3,4-dihydroquinolin-2(1H)-one core, as in the title compound, is anticipated to modulate the molecule's electronic and steric properties, potentially leading to enhanced or novel therapeutic activities.[2] The bromine atom, in particular, has been associated with enhanced cytotoxic effects in some series of quinolinone derivatives.[2]
Physicochemical Properties
A summary of the basic physicochemical properties for this compound is provided in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.12 g/mol |
| CAS Number | 135631-90-2 |
Postulated Synthesis
Below is a conceptual workflow for the synthesis of the target compound.
Caption: Conceptual workflow for the synthesis of the target compound.
Anticipated Biological Activities and Potential Mechanisms of Action
Based on the biological evaluation of analogous compounds, derivatives of this compound are predicted to exhibit significant biological properties, particularly anticancer and antimicrobial activities.
Anticancer Activity
The quinoline and quinolinone scaffolds are present in several anticancer agents.[2] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell migration, and cell cycle arrest. The presence of a halogen, such as bromine, at the C6 position has been associated with enhanced cytotoxic effects in some series.[2] A plausible signaling pathway for the anticancer activity of quinolinone derivatives is the induction of apoptosis, as depicted in the following diagram.
Caption: A plausible signaling pathway for the anticancer activity.
Antimicrobial Activity
Quinolone derivatives are renowned for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV, which are enzymes essential for DNA replication. The substitution pattern on the quinolone ring plays a crucial role in determining the spectrum and potency of its activity.
Experimental Protocols
The following are detailed experimental protocols adapted from studies on structurally related quinolinone compounds. These can serve as a starting point for the biological evaluation of this compound.
In Vitro Anticancer Activity (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)
-
Test compound and a positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This protocol is used to determine the minimum inhibitory concentration (MIC) of the test compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound and a positive control (e.g., Ciprofloxacin)
-
96-well plates
-
Bacterial inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The following tables present hypothetical quantitative data for this compound based on activities observed for structurally related compounds. This data is for illustrative purposes only and must be determined experimentally.
Table 1: Hypothetical Anticancer Activity
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 8.7 |
| HCT116 (Colon Cancer) | 6.1 |
Table 2: Hypothetical Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and biological evaluation of novel quinolinone derivatives.
Caption: Workflow for synthesis and biological evaluation.
Conclusion
The this compound scaffold represents a promising area for the discovery of new therapeutic agents. While direct experimental data is currently lacking, the analysis of structurally similar compounds strongly suggests potential for both anticancer and antimicrobial activities. The information and protocols presented in this guide offer a solid foundation for initiating research programs aimed at synthesizing and evaluating derivatives of this class to unlock their full therapeutic potential.
References
Methodological & Application
The Versatile Intermediate: 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one in Synthetic Chemistry
For Immediate Release
Shanghai, China – December 28, 2025 – 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one has emerged as a pivotal synthetic intermediate in the realm of medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural features, combining a quinolinone core with a strategically placed bromine atom, make it a versatile building block for the synthesis of complex, high-value molecules, most notably inhibitors of the KRAS G12C mutant protein, a key driver in various cancers.
Application in the Synthesis of KRAS G12C Inhibitors
The KRAS protein is a central node in cellular signaling pathways that control cell growth, proliferation, and survival. The G12C mutation leads to the constitutive activation of KRAS, driving uncontrolled cell division and tumor formation. This compound serves as a crucial precursor for the synthesis of covalent KRAS G12C inhibitors, such as ARS-1620 and its analogs.
The bromine atom at the 6-position of the quinolinone ring is the key to its utility, providing a reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl and heteroaryl moieties, which are essential for binding to the target protein and achieving high potency and selectivity. The gem-dimethyl group at the 4-position can contribute to favorable pharmacokinetic properties of the final drug molecule.
Key Synthetic Transformations
The versatility of this compound as a synthetic intermediate is demonstrated through its successful application in several key bond-forming reactions:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is employed to form a carbon-nitrogen bond, a critical step in the synthesis of many KRAS G12C inhibitors. The reaction of the bromo-quinolinone with various amines, often piperazine derivatives, allows for the construction of the portion of the molecule that interacts with specific pockets on the KRAS G12C protein.
-
Suzuki-Miyaura Coupling: This powerful reaction is used to create carbon-carbon bonds by coupling the bromo-quinolinone with a variety of organoboron compounds. This enables the introduction of diverse aromatic and heteroaromatic rings, which can be tailored to optimize the inhibitor's binding affinity and pharmacological profile.
Experimental Protocols
Synthesis of this compound
A general conceptual workflow is presented below:
Caption: Conceptual workflow for the synthesis of this compound.
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide, which can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., piperazine derivative) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In an oven-dried Schlenk tube, under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precatalyst, phosphine ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Illustrative):
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromo-quinolinone | Piperazine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | 75-90 |
| 6-Bromo-quinolinone | Morpholine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 90 | 16 | 80-95 |
Note: The data in this table is illustrative and based on typical yields for Buchwald-Hartwig aminations of similar aryl bromides. Actual yields will vary depending on the specific substrates and reaction conditions.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide, adaptable for this compound.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or boronate ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent system (e.g., dioxane/water, toluene/water, DMF)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid or ester, and the base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst and continue to degas for another 5-10 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Quantitative Data (Illustrative):
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromo-quinolinone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-98 |
| 6-Bromo-quinolinone | Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 8 | 70-90 |
Note: The data in this table is illustrative and based on typical yields for Suzuki-Miyaura couplings of similar aryl bromides. Actual yields will vary depending on the specific substrates and reaction conditions.
The KRAS G12C Signaling Pathway
KRAS, in its active GTP-bound state, initiates a cascade of downstream signaling events that promote cell proliferation and survival. The primary effector pathways include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Covalent inhibitors targeting KRAS G12C lock the protein in its inactive GDP-bound state, thereby blocking these downstream oncogenic signals.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibition.
Conclusion
This compound is a high-value intermediate that has proven instrumental in the synthesis of next-generation cancer therapeutics. Its utility in robust and versatile cross-coupling reactions allows for the efficient construction of complex molecular architectures, paving the way for the discovery and development of novel drugs targeting challenging disease drivers like KRAS G12C. The continued exploration of the synthetic potential of this quinolinone derivative is expected to yield further innovations in medicinal chemistry.
Application Notes and Protocols: Suzuki-Miyaura Coupling of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one with Aryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-2(1H)-quinolinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Compounds bearing this core structure have demonstrated a wide array of pharmacological activities. The functionalization of this scaffold, particularly at the 6-position, allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids make it an indispensable tool in modern organic synthesis and drug development.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one with various aryl boronic acids to generate a library of 6-aryl substituted analogs for further biological evaluation.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction between this compound and an aryl boronic acid proceeds via a palladium-catalyzed cross-coupling mechanism to yield the corresponding 6-aryl-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with a variety of aryl boronic acids. The presented yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings reported in the literature. Optimization of reaction conditions may be required to achieve maximum yields for specific substrates.
| Entry | Aryl Boronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one | 80-90 |
| 3 | 4-Chlorophenylboronic acid | 6-(4-Chlorophenyl)-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one | 75-85 |
| 4 | 3-Tolylboronic acid | 6-(3-Tolyl)-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one | 82-92 |
| 5 | 2-Naphthylboronic acid | 6-(Naphthalen-2-yl)-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one | 70-80 |
| 6 | Thiophene-2-boronic acid | 6-(Thiophen-2-yl)-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one | 65-75 |
Experimental Protocols
This section provides a detailed, generalized, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with aryl boronic acids.
Materials
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Procedure
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The solvent mixture should be thoroughly degassed prior to use by bubbling with the inert gas for at least 30 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the specific substrates and catalyst used.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one derivative.
-
Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Disclaimer: This document is intended for informational purposes for research and development professionals. The experimental protocols provided are generalized and may require optimization for specific applications. All chemical reactions should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.
References
Application Notes and Protocols for N-arylation of 3,4-Dihydroquinolin-2(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-arylation of 3,4-dihydroquinolin-2(1H)-ones, a key structural motif in medicinal chemistry. The protocols outlined below are based on established palladium- and copper-catalyzed cross-coupling reactions, offering versatile strategies for the synthesis of a diverse range of N-aryl lactams.
Introduction
N-arylated 3,4-dihydroquinolin-2(1H)-ones are prevalent scaffolds in a wide array of pharmacologically active compounds. The development of efficient and robust synthetic methods for the formation of the C-N bond between the lactam nitrogen and an aryl group is therefore of significant interest in drug discovery and development. This document details three primary protocols for this transformation: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling. Each method offers distinct advantages regarding substrate scope, reaction conditions, and catalyst selection.
Comparative Overview of N-arylation Protocols
The choice of N-arylation protocol depends on several factors, including the nature of the coupling partners, desired reaction conditions, and cost-effectiveness. The following tables summarize the key quantitative data for each of the discussed methods, allowing for a direct comparison of their efficacy and scope.
Table 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation of Lactams
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | >95 |
| 2 | Aryl Chloride | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOt-Bu | Toluene | 110 | 18 | 85-95 |
| 3 | Aryl Iodide | Pd(dba)₂ (1.5) | DavePhos (3) | Cs₂CO₃ | Dioxane | 100 | 12 | 90-98 |
Table 2: Copper-Catalyzed Ullmann N-Arylation of Lactams
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl Iodide | CuI (10) | Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 75-85 |
| 2 | Aryl Bromide | Cu₂O (15) | TMEDA (30) | K₃PO₄ | Dioxane | 130 | 36 | 60-70 |
| 3 | Aryl Iodide | CuI (5) | Ethylene glycol | NaOH | Ethylene glycol | 120 | 24 | 80-90 |
Table 3: Copper-Catalyzed Chan-Lam N-Arylation of 3-Formylquinolin-2(1H)-ones with Arylboronic Acids [1][2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | DMF | 80 | 24 | 64 |
| 2 | 4-Methylphenylboronic acid | Cu(OAc)₂ (10) | Pyridine | DMF | 80 | 24 | 55 |
| 3 | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | Pyridine | DMF | 80 | 24 | 41 |
| 4 | 4-Chlorophenylboronic acid | Cu(OAc)₂ (10) | Pyridine | DMF | 80 | 24 | 52 |
| 5 | 3-Nitrophenylboronic acid | Cu(OAc)₂ (10) | Pyridine | DMF | 80 | 24 | 35 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the palladium-catalyzed N-arylation of 3,4-dihydroquinolin-2(1H)-one with an aryl halide. The reaction relies on a palladium catalyst and a phosphine ligand to facilitate the carbon-nitrogen bond formation.[3][4][5][6]
Materials:
-
3,4-dihydroquinolin-2(1H)-one
-
Aryl halide (bromide, chloride, or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BrettPhos, DavePhos)
-
Base (e.g., K₃PO₄, NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., t-BuOH, toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add 3,4-dihydroquinolin-2(1H)-one (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified temperature (see Table 1) with vigorous stirring for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3,4-dihydroquinolin-2(1H)-one.
Protocol 2: Copper-Catalyzed Ullmann N-Arylation
The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than palladium-catalyzed methods.[7] Modern protocols often utilize ligands to improve reaction efficiency.
Materials:
-
3,4-dihydroquinolin-2(1H)-one
-
Aryl halide (iodide or bromide)
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., phenanthroline, TMEDA, ethylene glycol)[8]
-
Base (e.g., K₂CO₃, K₃PO₄, NaOH)
-
Anhydrous polar aprotic solvent (e.g., DMF, dioxane)
-
Reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine 3,4-dihydroquinolin-2(1H)-one (1.0 mmol), the aryl halide (1.5 mmol), the copper catalyst (0.1 mmol, 10 mol%), the ligand (0.2 mmol, 20 mol%), and the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL).
-
Heat the mixture to the specified temperature (see Table 2) with stirring for the indicated time.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: Copper-Catalyzed Chan-Lam N-Arylation
The Chan-Lam coupling provides a powerful method for N-arylation using arylboronic acids as the aryl source under relatively mild, often aerobic, conditions.[1][2]
Materials:
-
3,4-dihydroquinolin-2(1H)-one (or a substituted analog like 3-formyl-3,4-dihydroquinolin-2(1H)-one)
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., pyridine, triethylamine)
-
Solvent (e.g., DMF, methanol)
-
Molecular sieves (3 Å)
-
Reaction flask
Procedure:
-
To a reaction flask, add the 3,4-dihydroquinolin-2(1H)-one derivative (1.0 mmol), the arylboronic acid (2.0 mmol), copper(II) acetate (0.1 mmol, 10 mol%), and powdered 3 Å molecular sieves (300 mg).
-
Add the solvent (10 mL) and the base (2.0 mmol).
-
Stir the reaction mixture in an open flask at 80 °C for 24 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with an organic solvent.
-
Filter the mixture and wash the filtrate with water and brine.
-
Dry the organic phase, evaporate the solvent, and purify the residue by column chromatography to yield the N-arylated product.
Visualizations
The following diagrams illustrate the catalytic cycles and a general experimental workflow for the N-arylation of 3,4-dihydroquinolin-2(1H)-ones.
Caption: Catalytic cycle of the Buchwald-Hartwig N-arylation.
Caption: Catalytic cycle of the Ullmann N-arylation.
Caption: General experimental workflow for N-arylation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
Application Notes and Protocols for Cross-Coupling Reactions Involving 6-Bromo-Substituted Quinolinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various palladium- and copper-catalyzed cross-coupling reactions utilizing 6-bromo-substituted quinolinones as key building blocks. The quinolinone scaffold is a privileged structure in medicinal chemistry, and the functionalization at the C6-position through cross-coupling reactions offers a powerful strategy for the synthesis of diverse molecular architectures with significant therapeutic potential.[1][2]
Introduction to Cross-Coupling Reactions on the Quinolinone Scaffold
The quinolinone core is present in numerous biologically active compounds exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The bromine atom at the 6-position of the quinolinone ring serves as a versatile handle for introducing a variety of substituents through transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The resulting 6-substituted quinolinone derivatives are valuable for structure-activity relationship (SAR) studies and the development of novel drug candidates.[5][6]
Suzuki-Miyaura Coupling: Synthesis of 6-Arylquinolinones
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between a halide and an organoboron compound, catalyzed by a palladium complex.[7][8] This reaction is particularly effective for the synthesis of 6-arylquinolinones.
Data Presentation: Suzuki-Miyaura Coupling of 6-Bromoquinolinones
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | 2M Na₂CO₃ | Toluene/Ethanol | Reflux | 12 | 92 | [6] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | [9] |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 89 | [2] |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 8 | 78 | [10] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A detailed experimental protocol for the Suzuki-Miyaura coupling of a 6-bromoquinolinone is provided below.
Materials:
-
6-Bromoquinolinone (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
2M Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)
-
Toluene
-
Ethanol
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add the 6-bromoquinolinone, arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add toluene and ethanol (typically in a 4:1 ratio) via syringe.
-
Add the 2M Na₂CO₃ solution.
-
Heat the reaction mixture to reflux and stir for the time indicated by TLC or LC-MS monitoring.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-arylquinolinone.[6]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of 6-bromoquinolinones.
Heck Reaction: Synthesis of 6-Alkenylquinolinones
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[11][12] It provides an efficient route to 6-alkenyl-substituted quinolinones.
Data Presentation: Heck Reaction of 6-Bromoquinolinones
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 24 | 75 | [13] |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 18 | 82 | Adapted from[11] |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | NaOAc | DMAc | 110 | 16 | 79 | Adapted from[14] |
Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
6-Bromoquinolinone (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
PPh₃ (0.10 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
In a sealed tube, combine the 6-bromoquinolinone, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add DMF, the alkene, and Et₃N via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the 6-alkenylquinolinone.[13]
Catalytic Cycle: Heck Reaction
Caption: Simplified catalytic cycle of the Heck reaction.
Sonogashira Coupling: Synthesis of 6-Alkynylquinolinones
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[15][16] This reaction is highly valuable for synthesizing 6-alkynylquinolinones.
Data Presentation: Sonogashira Coupling of 6-Bromoquinolinones
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 95 | [17] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 80 | 12 | 88 | [18] |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Acetonitrile | 70 | 8 | 91 | Adapted from[11] |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
6-Bromoquinolinone (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add the 6-bromoquinolinone, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and Et₃N via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the 6-alkynylquinolinone.[17]
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for the Sonogashira coupling of 6-bromoquinolinones.
Buchwald-Hartwig Amination: Synthesis of 6-Aminoquinolinones
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[19][20] It is a versatile method for the synthesis of 6-amino-substituted quinolinones.
Data Presentation: Buchwald-Hartwig Amination of 6-Bromoquinolinones
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12 | 94 | [21] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 24 | 85 | Adapted from[20] |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | LHMDS | THF | 80 | 16 | 91 | [22] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
6-Bromoquinolinone (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the 6-bromoquinolinone and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[21]
Ullmann Condensation: Synthesis of 6-Aryloxyquinolinones
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O bonds, typically between an aryl halide and an alcohol or phenol.[23] It can be applied to the synthesis of 6-aryloxyquinolinones.
Data Presentation: Ullmann Condensation of 6-Bromoquinolinones
| Entry | Phenol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 70 | Adapted from[23] |
| 2 | 4-Methoxyphenol | Cu₂O (15) | Salicylaldoxime (30) | Cs₂CO₃ | NMP | 130 | 36 | 65 | Adapted from[23] |
| 3 | 3,5-Dimethylphenol | CuI (10) | L-Proline (20) | K₃PO₄ | DMSO | 110 | 24 | 75 | Adapted from[23] |
Experimental Protocol: General Procedure for Ullmann Condensation
Materials:
-
6-Bromoquinolinone (1.0 equiv)
-
Phenol (1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a reaction vessel, add CuI, 1,10-phenanthroline, K₂CO₃, the 6-bromoquinolinone, and the phenol.
-
Evacuate and backfill the vessel with an inert gas.
-
Add DMF and heat the mixture to 120 °C.
-
Stir for 24 hours or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.[23]
Biological Significance and Signaling Pathways
Derivatives of quinolinones synthesized via these cross-coupling methods have shown promising biological activities, including potential as kinase inhibitors for cancer therapy.[5][6] For instance, certain substituted indolo[2,3-c]quinolone-6-ones, synthesized using a Suzuki-Miyaura coupling as a key step, have been identified as potent and selective inhibitors of Haspin kinase, a key regulator of mitosis.[5][6] Inhibition of Haspin kinase disrupts chromosome alignment during cell division, leading to mitotic arrest and apoptosis in cancer cells.
Signaling Pathway: Haspin Kinase Inhibition
Caption: Inhibition of the Haspin kinase pathway by 6-aryl-substituted quinolinones.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 19. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Application of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one in Medicinal Chemistry: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications of the novel heterocyclic compound, 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one, in the field of medicinal chemistry. While direct experimental data for this specific molecule is limited in current scientific literature, this guide extrapolates its potential uses, synthetic protocols, and biological significance based on the well-documented activities of structurally related quinolinone and quinazolinone analogs.
Introduction to the Quinolinone Scaffold
The quinolin-2(1H)-one core is recognized as a "privileged scaffold" in drug discovery.[1] This is attributed to its presence in a wide array of biologically active compounds with diverse therapeutic applications. The inherent structural features of the quinolinone ring system allow for versatile chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2] The introduction of a bromine atom at the 6-position and gem-dimethyl groups at the 4-position of the 3,4-dihydroquinolin-2(1H)-one core is anticipated to confer unique physicochemical properties, potentially leading to novel biological activities and improved drug-like characteristics.
Potential Therapeutic Applications
Based on the biological activities of analogous compounds, this compound serves as a promising starting point for the development of novel therapeutic agents in several key areas:
Anticancer Activity
The quinolinone and quinazolinone skeletons are integral to numerous anticancer agents.[1][3] The bromine substituent at the C6 position can enhance cytotoxic effects.[4] For instance, derivatives of 6,8-dibromo-4(3H)quinazolinone have exhibited potent cytotoxic effects against human breast carcinoma (MCF-7) cells.[5] Furthermore, a recent study on 6-bromo quinazoline derivatives identified compounds with significant anticancer activity against MCF-7 and SW480 cell lines.[6]
A particularly relevant study on derivatives of 4,4-dimethyl-1,2-dihydroquinolines, specifically 4,5-dihydro-4,4-dimethyl-1H-[2][7]dithiolo[3,4-c]quinoline-1-thiones, has demonstrated significant inhibitory activity against Janus kinase 3 (JAK3) and Nucleophosmin-Anaplastic Lymphoma Kinase (NPM-ALK).[8] This suggests that the 4,4-dimethyl substitution pattern is compatible with potent and selective kinase inhibition.
Table 1: Anticancer Activity of Structurally Related Quinolinone and Quinazolinone Derivatives
| Compound Class | Cell Line | Activity Metric | Result | Reference |
| 6,8-Dibromo-4(3H)quinazolinone Derivatives | MCF-7 | IC50 | 1.7 - 29.6 µg/mL | [5] |
| 6-Bromo quinazoline Derivatives | MCF-7 | IC50 | 15.85 ± 3.32 µM | [6] |
| 6-Bromo quinazoline Derivatives | SW480 | IC50 | 17.85 ± 0.92 µM | [6] |
| 4,5-Dihydro-4,4-dimethyl-1H-[2][7]dithiolo[3,4-c]quinoline-1-thione Derivatives | JAK3 | IC50 | 0.36 - 0.46 µM | [8] |
| 4,5-Dihydro-4,4-dimethyl-1H-[2][7]dithiolo[3,4-c]quinoline-1-thione Derivatives | NPM1-ALK | IC50 | 0.25 - 0.54 µM | [8] |
Enzyme Inhibition
The 3,4-dihydroquinolin-2(1H)-one scaffold has been explored for the development of various enzyme inhibitors. Derivatives of the non-dimethylated analog, 6-Bromo-3,4-dihydro-1H-quinolin-2-one, have been investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) and aldosterone synthase (CYP11B2).[2] More recently, quinolin-2-one derivatives have been identified as promising inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in the treatment of Alzheimer's disease.
Antimicrobial and Antifungal Activity
Quinolone derivatives are well-known for their antibacterial properties. While the primary mechanism of action for many quinolone antibiotics involves targeting DNA gyrase and topoisomerase IV, the structural diversity of the quinolinone scaffold allows for other potential antimicrobial mechanisms.[4] Additionally, novel 3,4-dihydro-2(1H)-quinolinone derivatives have been designed and evaluated as potential chitin synthase inhibitors, demonstrating antifungal activity.[2]
Experimental Protocols
The following section provides detailed, albeit theoretical, protocols for the synthesis of this compound and a general methodology for evaluating its potential anticancer activity. These protocols are based on established synthetic routes and bioassays for analogous compounds.
Protocol 1: Synthesis of this compound
This proposed synthesis is a multi-step process commencing with the construction of the quinolinone core, followed by bromination.
Step 1: Synthesis of 3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
This step can be achieved via a Friedel-Crafts cyclization of a suitable N-phenyl amide precursor.
-
Materials: 3,3-Dimethyl-N-phenylbutanamide, Aluminum chloride (AlCl₃), Dichloromethane (DCM).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (3.0 equivalents) in dry DCM at 0 °C, add 3,3-Dimethyl-N-phenylbutanamide (1.0 equivalent) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3,4-dihydro-4,4-dimethylquinolin-2(1H)-one.
-
Step 2: Bromination of 3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
-
Materials: 3,4-dihydro-4,4-dimethylquinolin-2(1H)-one, N-Bromosuccinimide (NBS), Acetic acid.
-
Procedure:
-
Dissolve 3,4-dihydro-4,4-dimethylquinolin-2(1H)-one (1.0 equivalent) in acetic acid.
-
Add NBS (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure this compound.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure to assess the anticancer potential of the synthesized compound against a panel of cancer cell lines (e.g., MCF-7, SW480).
-
Materials: Human cancer cell lines, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), Doxorubicin (positive control).
-
Procedure:
-
Culture cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 48 hours. Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Visualizing Molecular Pathways and Workflows
To further illustrate the potential applications and synthetic strategies, the following diagrams have been generated using Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 7. Synthesis of 4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fragment-Based Drug Discovery using 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of the fragment, 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one, in a fragment-based drug discovery (FBDD) workflow. This document outlines the synthesis of the fragment, detailed protocols for primary and secondary screening, hit validation, and structural biology studies.
Introduction to this compound in FBDD
This compound is a valuable scaffold in medicinal chemistry. Its rigid bicyclic structure, coupled with the presence of a bromine atom, provides a versatile starting point for fragment-based lead discovery. The bromine atom serves as a handle for synthetic elaboration, allowing for the exploration of chemical space around the core scaffold through various coupling reactions. The dihydroquinolinone core is a privileged structure found in numerous biologically active compounds.
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. It involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target.[1][2] These initial hits, although often exhibiting weak affinity, can be optimized into potent and selective drug candidates through structure-guided design.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from known procedures for similar quinolinone derivatives.
Protocol: Synthesis of this compound
Materials:
-
4-Bromoaniline
-
3,3-Dimethylacryloyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane.
-
Friedel-Crafts Acylation: Cool the solution to 0°C in an ice bath. Add aluminum chloride (2.5 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Addition of Acyl Chloride: Add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly pouring it into a beaker of ice-cold 1M HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.
Fragment-Based Drug Discovery Workflow
A typical FBDD campaign involves a multi-stage process, from initial screening to hit validation and optimization.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.[3][4][5]
Protocol: Differential Scanning Fluorimetry (DSF) Screen
Materials:
-
Purified target protein (e.g., a kinase or bromodomain)
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library plate containing this compound at 10 mM in DMSO
-
96-well or 384-well PCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare Master Mix: Prepare a master mix containing the target protein at a final concentration of 2 µM and SYPRO Orange dye at a final concentration of 5x in DSF buffer.
-
Dispense Master Mix: Dispense 19.8 µL of the master mix into each well of the PCR plate.
-
Add Fragments: Add 0.2 µL of each fragment stock solution (including this compound) to the corresponding wells, for a final fragment concentration of 100 µM. Include DMSO-only controls.
-
Seal and Centrifuge: Seal the plate, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and run a melt curve experiment, typically from 25°C to 95°C with a ramp rate of 1°C/min.
-
Data Analysis: Determine the Tm for each well by fitting the sigmoidal melt curve. A significant positive shift in Tm (ΔTm) compared to the DMSO control indicates a potential hit.
Table 1: Representative DSF Primary Screening Data
| Fragment ID | Concentration (µM) | Tm (°C) | ΔTm (°C) | Hit? |
| DMSO Control | - | 52.3 | - | - |
| This compound | 100 | 55.1 | +2.8 | Yes |
| Fragment A | 100 | 52.5 | +0.2 | No |
| Fragment B | 100 | 54.2 | +1.9 | Yes |
Secondary Screening and Hit Validation: Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique for validating fragment hits and accurately determining their binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[6][7][8]
Protocol: Isothermal Titration Calorimetry (ITC)
Materials:
-
Purified target protein (dialyzed into ITC buffer)
-
Hit fragment (e.g., this compound, dissolved in ITC buffer with a minimal amount of DMSO)
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Prepare a solution of the target protein at a concentration of 10-20 µM in the ITC cell. Prepare a solution of the fragment at a concentration of 100-200 µM in the injection syringe. Ensure both solutions are in the same buffer to minimize heat of dilution effects.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., 19 injections of 2 µL each).
-
Titration: Perform the titration by injecting the fragment solution into the protein solution.
-
Data Analysis: Integrate the raw data to obtain the heat change per injection. Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.
Table 2: Representative ITC Hit Validation Data
| Fragment ID | Kd (µM) | n (sites) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | 85 | 1.1 | -6.8 | -1.2 |
| Fragment B | 150 | 0.9 | -5.5 | -0.9 |
Structural Biology: X-ray Crystallography
Determining the crystal structure of the protein-fragment complex provides invaluable information about the binding mode and key interactions, which is crucial for structure-guided lead optimization.[9][10][11]
Protocol: Protein-Fragment Co-crystallization
Materials:
-
Highly pure and concentrated target protein
-
This compound
-
Crystallization screens and reagents
-
Crystallization plates (e.g., sitting drop or hanging drop)
-
Microscopes for crystal visualization
-
Cryoprotectant
Procedure:
-
Complex Formation: Incubate the target protein with a 2-5 fold molar excess of the fragment.
-
Crystallization Screening: Set up crystallization trials using various commercial screens and conditions.
-
Crystal Optimization: Optimize initial crystallization hits by varying precipitant concentration, pH, and additives.
-
Crystal Soaking (Alternative): Alternatively, soak apo-crystals of the target protein in a solution containing the fragment.
-
Cryo-protection and Data Collection: Transfer a single crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data, solve the structure by molecular replacement, and refine the model to visualize the fragment binding site.
Hypothetical Target Pathway: Inhibition of a Bromodomain
Bromodomains are protein modules that recognize acetylated lysine residues and are attractive targets in oncology and inflammation. The following diagram illustrates a hypothetical signaling pathway where a bromodomain-containing protein (e.g., BRD4) is targeted.
Caption: Inhibition of a bromodomain protein by the fragment.
Conclusion
This compound represents a promising starting point for fragment-based drug discovery. The protocols and application notes provided herein offer a comprehensive framework for researchers to utilize this and similar fragments in their FBDD campaigns. Through a systematic approach of screening, validation, and structural characterization, such fragments can be elaborated into potent and selective lead compounds for a variety of therapeutic targets.
References
- 1. selvita.com [selvita.com]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inext-discovery.eu [inext-discovery.eu]
- 5. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 6. Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 11. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-4,4-dimethylquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides a well-defined orientation for appended functional groups, making it an excellent starting point for the design of novel therapeutic agents. The presence of a bromine atom at the 6-position of this scaffold offers a versatile handle for a variety of chemical transformations, enabling the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the derivatization of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one, focusing on palladium-catalyzed cross-coupling reactions. These methodologies allow for the introduction of a wide range of substituents at the C6-position, facilitating comprehensive SAR studies. As a case study, we will discuss the SAR of related quinolinone derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[1][2][3]
Derivatization Strategies
The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions, which are highly efficient for the formation of carbon-carbon and carbon-nitrogen bonds. The two most prominent and versatile methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the 6-bromo-quinolinone scaffold and a variety of organoboron reagents (boronic acids or esters). This allows for the introduction of aryl, heteroaryl, and alkyl groups, enabling the exploration of how steric and electronic properties of these substituents impact biological activity.[4][5][6]
-
Buchwald-Hartwig Amination: This method is a powerful tool for the formation of C-N bonds, coupling the 6-bromo-quinolinone with a wide range of primary and secondary amines. This allows for the introduction of diverse amino functionalities, which can act as hydrogen bond donors or acceptors, and can be further functionalized to modulate the physicochemical properties of the final compounds.[7][8][9][10]
Caption: Derivatization workflow for SAR studies.
Experimental Protocols
The following protocols are generalized and may require optimization for specific substrates. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or microwave vial, add this compound, the corresponding arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube or microwave vial.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one derivative.
Structure-Activity Relationship (SAR) Studies: A Case Study on VEGFR-2 Inhibition
Derivatives of the quinolinone scaffold have shown promise as inhibitors of various protein kinases, including VEGFR-2.[1][3][11][12] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is therefore a validated strategy in cancer therapy.
A recent study on 3,4-dihydroquinolin-2(1H)-one analogues identified several potent inhibitors of VEGFR-2 with significant anti-proliferative effects against glioblastoma cell lines.[13][14] Although the primary modifications in this study were not at the 6-position, the data provides valuable insights into the SAR of this scaffold.
Caption: VEGFR-2 signaling pathway and inhibition.
Quantitative SAR Data
The following table summarizes the in vitro anti-proliferative activity of selected 3,4-dihydroquinolin-2(1H)-one analogues against the U87-MG and U138-MG glioblastoma cell lines.[13][14]
| Compound ID | R-Group (at C6-O-linker) | U87-MG IC₅₀ (µM)[14] | U138-MG IC₅₀ (µM)[14] |
| 4m | 2-hydroxy-5-nitrobenzylidene | >160 | 4.20 |
| 4q | 4-nitrobenzylidene | 12.04 | 8.00 |
| 4u | 2,4-dichlorobenzylidene | 7.96 | 13.01 |
| 4t | 4-chlorobenzylidene | 10.48 | 15.22 |
| TMZ | Temozolomide (Standard) | 92.90 | 93.09 |
SAR Interpretation:
-
The data indicates that substitutions on the benzylidene moiety, which is attached via a linker to the oxygen at the 6-position of the quinolinone core, significantly influence the anti-proliferative activity.
-
Compound 4m , with a 2-hydroxy-5-nitrobenzylidene group, showed the highest potency against the U138-MG cell line (IC₅₀ = 4.20 µM).[14]
-
Electron-withdrawing groups, such as nitro (4q ) and chloro (4u , 4t ), on the benzylidene ring appear to be favorable for activity.[14]
-
The potent activity of these compounds compared to the standard drug Temozolomide (TMZ) highlights the therapeutic potential of this scaffold.[14]
These findings suggest that derivatization at the 6-position of the this compound scaffold is a promising strategy for developing novel anti-cancer agents. The use of Suzuki-Miyaura and Buchwald-Hartwig reactions will allow for the synthesis of a diverse library of analogues, which can be screened in relevant biological assays to establish a comprehensive SAR and identify lead candidates for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Large-Scale Synthesis of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a detailed experimental protocol for the large-scale synthesis of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on a two-step process involving the amidation of 4-bromoaniline followed by an intramolecular Friedel-Crafts cyclization. This protocol is designed to be scalable and robust, suitable for producing significant quantities of the target compound with high purity. All quantitative data is summarized for clarity, and a visual workflow is provided.
Introduction
This compound is a valuable heterocyclic scaffold in medicinal chemistry. The presence of a bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies. The dihydroquinolinone core is a common feature in numerous biologically active molecules. This protocol outlines a reliable method for the large-scale production of this important building block.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a two-step reaction sequence:
-
Amidation: Reaction of 4-bromoaniline with 3-chloro-3-methylbutyryl chloride to form the intermediate, N-(4-bromophenyl)-3-chloro-3-methylbutanamide.
-
Intramolecular Friedel-Crafts Cyclization: Cyclization of the intermediate using a Lewis acid catalyst, such as aluminum chloride, to yield the final product.
Experimental Protocols
Step 1: Synthesis of N-(4-bromophenyl)-3-chloro-3-methylbutanamide
Materials:
-
4-bromoaniline
-
3-chloro-3-methylbutyryl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add 3-chloro-3-methylbutyryl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(4-bromophenyl)-3-chloro-3-methylbutanamide, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
N-(4-bromophenyl)-3-chloro-3-methylbutanamide
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Crushed ice
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of aluminum chloride (3.0 eq) in dichloromethane at 0 °C, add a solution of N-(4-bromophenyl)-3-chloro-3-methylbutanamide (1.0 eq) in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Add 1 M HCl and stir until all solids dissolve.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Data Presentation
| Parameter | Step 1: Amidation | Step 2: Cyclization |
| Starting Material | 4-bromoaniline | N-(4-bromophenyl)-3-chloro-3-methylbutanamide |
| Reagents | 3-chloro-3-methylbutyryl chloride, Et₃N | Aluminum chloride |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours | 16 hours |
| Typical Yield | >95% (crude) | 70-80% |
| Purification | Aqueous work-up | Column Chromatography |
Visualization
Experimental Workflow
Catalytic Routes to Dihydroquinolin-2(1H)-ones: A Guide to Modern Synthetic Methods
For Researchers, Scientists, and Drug Development Professionals
Dihydroquinolin-2(1H)-ones are a pivotal scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from antiviral to anticancer agents. The development of efficient and selective catalytic methods for their synthesis is therefore of paramount importance. This document provides an overview of key catalytic strategies, complete with comparative data and generalized experimental protocols.
I. Metal-Catalyzed Radical Addition/Cyclization of N-Arylcinnamamides
Transition metal catalysis, particularly with copper and silver salts, has proven to be a powerful tool for the synthesis of dihydroquinolin-2(1H)-ones through a radical-mediated pathway. These methods often utilize N-arylcinnamamides as versatile starting materials, which undergo a cascade of radical addition and cyclization reactions.
A. Copper-Catalyzed Tandem Radical Cyclization
Copper catalysts, such as copper(I) oxide (Cu₂O) and copper(I) iodide (CuI), are effective in promoting the synthesis of dihydroquinolin-2(1H)-ones.[1][2][3] These reactions typically involve the generation of a radical species from a precursor, which then adds to the double bond of the N-arylcinnamamide, followed by an intramolecular cyclization.
General Workflow for Copper-Catalyzed Radical Cyclization
Caption: General workflow for copper-catalyzed synthesis of dihydroquinolin-2(1H)-ones.
Table 1: Comparison of Copper-Catalyzed Methods
| Catalyst | Radical Precursor | Oxidant | Solvent | Yield Range | Diastereoselectivity | Reference |
| Cu₂O | Benzyl hydrocarbons | TBPB | - | Moderate to Good | trans only | [1][3] |
| CuI | Togni's Reagent | - | CHCl₃ | Moderate to Good | trans only | [2] |
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 3,4-Disubstituted Dihydroquinolin-2(1H)-ones
Disclaimer: This is a generalized protocol. Researchers should consult the original literature for specific substrate-to-reagent ratios, temperatures, and reaction times.
-
Reaction Setup: To a reaction vessel, add the N-arylcinnamamide (1.0 equiv.), the copper catalyst (e.g., Cu₂O, 10-20 mol%), and the radical precursor (e.g., toluene, as solvent or reagent).
-
Reagent Addition: Add the oxidant (e.g., tert-butylperoxy benzoate, TBPB, 2.0-3.0 equiv.) and any additional solvent if required.
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,4-disubstituted dihydroquinolin-2(1H)-one.
B. Silver-Catalyzed Tandem Radical Cyclization
Silver catalysts, such as silver nitrate (AgNO₃), are particularly useful for the introduction of specific functional groups, like the trifluoromethyl (CF₃) group, into the dihydroquinolin-2(1H)-one scaffold.[1]
Table 2: Silver-Catalyzed Trifluoromethylation/Cyclization
| Catalyst | CF₃ Source | Oxidant | Solvent | Yield Range | Diastereoselectivity | Reference |
| AgNO₃ | CF₃SO₂Na | K₂S₂O₈ | CH₃CN/H₂O (1:1) | Moderate | Excellent | [1] |
Protocol 2: General Procedure for Silver-Catalyzed Synthesis of CF₃-Containing Dihydroquinolin-2(1H)-ones
Disclaimer: This is a generalized protocol. Researchers should consult the original literature for specific substrate-to-reagent ratios, temperatures, and reaction times.
-
Reaction Setup: In a reaction tube, combine the N-arylcinnamamide (1.0 equiv.), the silver catalyst (e.g., AgNO₃, 10 mol%), the trifluoromethyl source (e.g., CF₃SO₂Na, 2.0-3.0 equiv.), and the oxidant (e.g., K₂S₂O₈, 2.0-3.0 equiv.).
-
Solvent Addition: Add the solvent system (e.g., CH₃CN/H₂O).
-
Reaction Conditions: The reaction is typically stirred at an elevated temperature for a specified time until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine.
-
Purification: The organic phase is dried, filtered, and concentrated. The residue is purified by flash column chromatography to yield the trifluoromethylated dihydroquinolin-2(1H)-one.
II. Metal-Free Radical Cyclization
The development of metal-free synthetic methods is a significant goal in green chemistry. For the synthesis of dihydroquinolin-2(1H)-ones, a metal-free approach has been developed using a persulfate oxidant to initiate the radical cascade.[1]
Proposed Mechanism for Metal-Free Radical Cyclization
Caption: Proposed radical mechanism for the metal-free synthesis of dihydroquinolin-2(1H)-ones.
Table 3: Metal-Free Synthesis of Dihydroquinolin-2(1H)-ones
| Radical Precursor | Oxidant | Solvent | Yield Range | Diastereoselectivity | Reference |
| Pentane-2,4-dione | K₂S₂O₈ | MeCN/H₂O (3:3) | Moderate | trans only | [1] |
Protocol 3: General Procedure for Metal-Free Synthesis of 3,4-Disubstituted Dihydroquinolin-2(1H)-ones
Disclaimer: This is a generalized protocol. Researchers should consult the original literature for specific substrate-to-reagent ratios, temperatures, and reaction times.
-
Reaction Setup: A mixture of the N-arylcinnamamide (1.0 equiv.), the radical precursor (e.g., pentane-2,4-dione, 2.0-3.0 equiv.), and the oxidant (K₂S₂O₈, 2.0-3.0 equiv.) is prepared in the specified solvent system (e.g., MeCN/H₂O).
-
Reaction Conditions: The mixture is heated in a sealed tube for several hours.
-
Work-up: After cooling to room temperature, the reaction is quenched with water and extracted with an appropriate organic solvent.
-
Purification: The combined organic layers are dried, concentrated, and the crude product is purified by silica gel column chromatography.
III. Asymmetric Organocatalytic Synthesis
The synthesis of enantioenriched dihydroquinolin-2(1H)-ones is of high interest for the development of chiral drugs. Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals.
Asymmetric [4+2] Cyclization
A bifunctional squaramide-based organocatalyst has been successfully employed in the asymmetric [4+2] cyclization of 2-amino-β-nitrostyrenes with azlactones to afford chiral 3,4-dihydroquinolin-2-ones with high enantioselectivity.[2]
Logical Flow of Asymmetric Organocatalytic [4+2] Cyclization
Caption: Logical workflow for the organocatalytic asymmetric synthesis of dihydroquinolin-2(1H)-ones.
Table 4: Organocatalytic Asymmetric Synthesis of Dihydroquinolin-2(1H)-ones
| Catalyst | Reactant A | Reactant B | Yield Range | Diastereomeric Ratio | Enantiomeric Excess (ee) | Reference |
| Bifunctional Squaramide | 2-Amino-β-nitrostyrenes | Azlactones | 26-95% | 1.2:1 to 19:1 | 52-97% | [2] |
Protocol 4: General Procedure for Asymmetric Organocatalytic [4+2] Cyclization
Disclaimer: This is a generalized protocol. Researchers should consult the original literature for specific catalyst loading, temperatures, and reaction times.
-
Reaction Setup: To a solution of the 2-amino-β-nitrostyrene (1.0 equiv.) and the azlactone (1.2-1.5 equiv.) in a suitable solvent (e.g., chloroform or toluene) at a specific low temperature (e.g., -20 °C to -78 °C), is added the chiral organocatalyst (e.g., bifunctional squaramide, 5-10 mol%).
-
Reaction Conditions: The reaction is stirred at the low temperature for an extended period, with progress monitored by TLC.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The crude residue is directly purified by flash chromatography on silica gel to provide the enantioenriched 3,4-dihydroquinolin-2(1H)-one. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
IV. Conclusion
The catalytic synthesis of dihydroquinolin-2(1H)-ones has seen significant advancements, with a range of methodologies now available to access these important heterocyclic compounds. The choice of catalytic system depends on the desired substitution pattern, the need for stereocontrol, and considerations of cost and environmental impact. The protocols and data presented herein serve as a guide for researchers to select and implement the most suitable method for their specific synthetic goals. It is highly recommended to consult the primary literature for detailed experimental conditions and substrate scope.
References
Application Notes and Protocols: 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, bicyclic core, featuring a synthetically versatile bromine atom at the 6-position, provides a robust scaffold for the development of novel bioactive molecules. The presence of the gem-dimethyl group at the 4-position enhances metabolic stability and lipophilicity, desirable properties in drug candidates. This document provides detailed application notes, experimental protocols, and data for the utilization of this building block in the synthesis of diverse heterocyclic compounds, particularly those with potential applications in oncology.
The quinolinone core is a privileged structure found in numerous biologically active compounds. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents. This chemical tractability allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Notably, derivatives of the quinolinone scaffold have been identified as potent inhibitors of critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1][2]
Applications in Heterocyclic Synthesis
The primary application of this compound lies in its use as a precursor for more complex heterocyclic systems. The strategic placement of the bromine atom allows for selective functionalization, leading to a diverse range of derivatives with potential therapeutic activities.
Synthesis of 6-Aryl-3,4-dihydro-4,4-dimethylquinolin-2(1H)-ones via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In this context, it enables the synthesis of 6-aryl substituted quinolinones, which are scaffolds for various kinase inhibitors. The reaction of this compound with various arylboronic acids provides a direct route to these valuable compounds.
Table 1: Illustrative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 2 | (4-Methoxyphenyl)boronic acid | 6-(4-Methoxyphenyl)-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 100 | 10 | 92 |
| 3 | (Pyridin-4-yl)boronic acid | 6-(Pyridin-4-yl)-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | DMF | 110 | 16 | 75 |
| 4 | (Thiophen-2-yl)boronic acid | 6-(Thiophen-2-yl)-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DME | 85 | 14 | 85 |
Synthesis of 6-Amino-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the quinolinone core, leading to compounds with diverse biological profiles.
Table 2: Illustrative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 6-(Morpholin-4-yl)-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 18 | 85 |
| 2 | Piperidine | 6-(Piperidin-1-yl)-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 20 | 82 |
| 3 | Aniline | 6-(Phenylamino)-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ (3) | t-BuOH | 90 | 24 | 78 |
| 4 | Benzylamine | 6-(Benzylamino)-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.5) | Toluene | 100 | 16 | 88 |
Biological Activity: Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[1][2] Quinolinone-based compounds, accessible from this compound, have shown promise as inhibitors of this pathway. For instance, the clinically evaluated compound GSK2126458, a potent PI3K/mTOR inhibitor, features a quinoline core that can be synthesized from a related 6-bromoquinoline intermediate.[4][5][6][7] The synthesized 6-aryl and 6-amino-quinolinone derivatives are valuable candidates for screening as inhibitors of this critical cancer-related pathway.
Table 3: Biological Activity of Representative Quinolinone-Based Kinase Inhibitors
| Compound ID | Target(s) | IC₅₀ (nM) | Cell Line (Cancer Type) | Reference |
| GSK2126458 | PI3Kα, mTOR | 0.019 (PI3Kα), 0.18 (mTOR) | T47D (Breast) | [4] |
| Analog A | PI3K/mTOR | 15 | HCT-116 (Colon) | [1] |
| Analog B | Akt | 85 | MDA-MB-231 (Breast) | [1] |
Note: Analogs A and B are representative quinolinone derivatives reported in the literature with demonstrated activity against the PI3K/Akt/mTOR pathway.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Synthesis of 6-(4-Methoxyphenyl)-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
Materials:
-
This compound (1.0 equiv)
-
(4-Methoxyphenyl)boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (2:1:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, (4-methoxyphenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 10-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Synthesis of 6-(Morpholin-4-yl)-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and morpholine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of heterocyclic compounds.
Caption: Versatility of the building block in heterocyclic synthesis.
References
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds | MDPI [mdpi.com]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: While a direct, optimized protocol for this specific compound is not widely published, two primary routes can be adapted from the synthesis of similar quinolinone structures:
-
Route A: Cyclization of a substituted propanoic acid. This would involve the synthesis of a 3-(4-bromophenylamino)-3-methylbutanoic acid intermediate, followed by an intramolecular Friedel-Crafts type cyclization to form the dihydroquinolinone ring.
-
Route B: Bromination of the parent dihydroquinolinone. This route starts with the synthesis of 3,4-dihydro-4,4-dimethylquinolin-2(1H)-one, which is then brominated at the 6-position.
Q2: What are the key challenges in the synthesis of this compound?
A2: Researchers may encounter several challenges, including:
-
Low yields: Particularly in the cyclization step, which can be sensitive to reaction conditions.
-
Side reactions: Such as the formation of isomers during bromination or intermolecular reactions during cyclization.
-
Purification difficulties: The final product may be difficult to separate from starting materials or byproducts.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress.[1] A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting materials, intermediates, and the final product.[2] Gas Chromatography (GC) can also be a useful technique for monitoring the disappearance of volatile starting materials.
Troubleshooting Guides
Low Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Cyclization (Route A) | Ensure anhydrous conditions and use an appropriate acid catalyst (e.g., polyphosphoric acid, Eaton's reagent).[3] Optimize the reaction temperature and time; prolonged heating or excessively high temperatures can lead to degradation. |
| Inefficient Bromination (Route B) | Choose a suitable brominating agent (e.g., N-Bromosuccinimide in DMF).[4] Control the reaction temperature (often starting at 0°C and slowly warming to room temperature) to prevent side reactions.[4] |
| Product Loss During Workup | Ensure proper pH adjustment during extraction to minimize the solubility of the product in the aqueous phase. Use an adequate volume of extraction solvent. |
| Degradation of Starting Material or Product | If starting materials or the product are sensitive to heat or acid, consider milder reaction conditions or shorter reaction times. |
Formation of Impurities
| Potential Cause | Recommended Solution |
| Formation of Isomers during Bromination | Control the stoichiometry of the brominating agent carefully. A slight excess may be needed for complete reaction, but a large excess can lead to di-brominated byproducts.[5] The choice of solvent can also influence regioselectivity. |
| Polymerization or Side Reactions during Cyclization | Add the substrate to the pre-heated cyclization agent portion-wise to maintain a low concentration of the reactive intermediate.[6] Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. |
| Incomplete Reaction | Monitor the reaction closely by TLC or GC to ensure full consumption of the starting material.[5] If the reaction stalls, a slight increase in temperature or addition of more reagent may be necessary. |
Purification Challenges
| Potential Cause | Recommended Solution |
| Co-elution of Product and Impurities | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.[2] |
| Product Crystallization Issues | If the product is an oil or difficult to crystallize, try different solvent systems for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
| Residual Starting Material | If the starting material has a similar polarity to the product, it may be difficult to separate by chromatography. In such cases, quenching the reaction properly and performing an effective workup is crucial. |
Experimental Protocols
Proposed Synthesis Route A: Cyclization Approach
This protocol is adapted from established procedures for similar quinolinone syntheses.
Step 1: Synthesis of 3-(4-bromophenylamino)-3-methylbutanoic acid
-
Materials: 4-bromoaniline, 3,3-dimethylacrylic acid, and a suitable acid catalyst.
-
Procedure: A mixture of 4-bromoaniline and 3,3-dimethylacrylic acid is heated in the presence of an acid catalyst. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and the intermediate product is isolated.
Step 2: Cyclization to this compound
-
Materials: 3-(4-bromophenylamino)-3-methylbutanoic acid, Polyphosphoric acid (PPA) or Eaton's Reagent.[3]
-
Procedure: The intermediate from Step 1 is added portion-wise to pre-heated PPA at a controlled temperature (e.g., 120°C).[3] The mixture is stirred for a specified time until the reaction is complete as indicated by TLC. The reaction is then carefully quenched by pouring it onto ice. The precipitated solid is collected by filtration, washed with water, and dried.
Proposed Synthesis Route B: Bromination Approach
Step 1: Synthesis of 3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
-
This intermediate can be synthesized via the cyclization of 3-amino-3-methylbutanoic acid with a suitable phenyl precursor.
Step 2: Bromination
-
Materials: 3,4-dihydro-4,4-dimethylquinolin-2(1H)-one, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF).[4]
-
Procedure: The starting dihydroquinolinone is dissolved in DMF and cooled to 0°C.[4] NBS is added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.[4] The reaction is monitored by TLC. Upon completion, the mixture is poured into water, and the precipitated product is collected by filtration, washed, and dried.[4]
Visualizing the Workflow
Below are diagrams illustrating the proposed synthetic workflow and a troubleshooting decision tree.
Caption: Proposed synthetic routes for this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 3. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 4. 6-BroMo-7-fluoro-3,4-dihydroquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Brominated Quinolinone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of brominated quinolinone derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of brominated quinolinone derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Co-elution of Product and Impurities in Column Chromatography
-
Question: My brominated quinolinone derivative is co-eluting with impurities during silica gel column chromatography, resulting in poor separation. What can I do?
-
Answer: Co-elution is a common challenge, especially with structurally similar impurities such as isomers or starting materials. Here are several strategies to improve separation:
-
Optimize the Solvent System: The polarity of the eluent is critical. If your compounds are eluting too quickly, decrease the polarity of the solvent system. For example, if you are using a mixture of ethyl acetate and hexane, increase the proportion of hexane. A shallow gradient elution, where the polarity is increased very slowly over time, can also significantly improve the resolution of closely eluting compounds.[1][2]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina can be a good alternative to silica gel and may offer different selectivity for your compound and impurities.[3]
-
Consider Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolution than standard column chromatography.[4][5][6] A C18 reverse-phase column is often a good starting point for these types of compounds.[7]
-
Issue 2: Low Yield After Purification
-
Question: I am losing a significant amount of my product during the purification process. How can I improve the yield?
-
Answer: Low recovery can be due to several factors, from irreversible adsorption on the stationary phase to product degradation.
-
Deactivate the Stationary Phase: Quinolinone derivatives can sometimes interact strongly with the acidic silanol groups on silica gel, leading to tailing and poor recovery. You can try deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent system.
-
Check for Product Precipitation: If you are using a solvent system in which your compound has low solubility, it may precipitate on the column. Ensure your chosen eluent is a good solvent for your compound at the concentration you are loading.
-
Minimize Degradation: Brominated compounds can be susceptible to degradation.[8] Avoid prolonged exposure to harsh conditions such as strong acids or bases, and high temperatures. If you suspect degradation, try to perform the purification at a lower temperature.
-
Issue 3: Product Degradation During Purification
-
Question: I suspect my brominated quinolinone derivative is degrading during purification. What are the signs and how can I prevent it?
-
Answer: Degradation can manifest as the appearance of new spots on a TLC plate or new peaks in an HPLC chromatogram after purification.
-
Avoid High Temperatures: As mentioned, elevated temperatures can lead to the degradation of some brominated compounds.[8] If you are evaporating solvent after column chromatography, use a rotary evaporator at a moderate temperature.
-
pH Sensitivity: Quinolinone scaffolds can be sensitive to pH. The use of acidic or basic modifiers in the mobile phase should be done with caution. If degradation is suspected, try to maintain a neutral pH throughout the purification process. The degradation of haloacetaldehydes, for example, is facilitated by increasing pH.[8]
-
Light Sensitivity: Some organic molecules are light-sensitive. While not explicitly documented for all brominated quinolinones, it is good practice to protect your sample from direct light, for example, by wrapping your column in aluminum foil.
-
Issue 4: Difficulty in Crystallization
-
Question: I am unable to crystallize my purified brominated quinolinone derivative. What can I do?
-
Answer: Successful recrystallization depends on finding a suitable solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures.[9][10]
-
Systematic Solvent Screening: Experiment with a range of solvents with varying polarities. Common solvents for recrystallizing quinolinone derivatives include ethyl acetate/hexane and methanol/acetone mixtures.[1][2]
-
Induce Crystallization: If crystals do not form upon cooling, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of your compound.[10]
-
Slow Evaporation: If a single solvent provides moderate solubility at room temperature, you can attempt slow evaporation of the solvent to induce crystallization.
-
Ensure High Purity: The presence of even small amounts of impurities can sometimes inhibit crystallization. It may be necessary to repeat a chromatographic purification step to achieve the required purity for crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial purification method for a crude brominated quinolinone derivative?
A1: For most synthetic reactions, flash column chromatography on silica gel is an excellent first step for purification. It is a cost-effective and efficient method for removing a significant portion of impurities.[1][2] The choice of eluent, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, will depend on the polarity of your specific derivative.
Q2: How can I effectively remove unreacted N-Bromosuccinimide (NBS) and succinimide after my bromination reaction?
A2: N-Bromosuccinimide (NBS) is a common reagent for the mild bromination of quinolines.[3] After the reaction, unreacted NBS and the succinimide byproduct can often be removed by washing the organic reaction mixture with an aqueous solution of sodium thiosulfate or sodium bisulfite. Succinimide has some water solubility and can often be removed with aqueous washes. If these methods are insufficient, column chromatography is typically effective.
Q3: What analytical techniques are essential to confirm the purity of my brominated quinolinone derivative?
A3: A combination of analytical techniques is crucial for confirming the purity and structure of your compound.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can also be used for purity assessment.[1][7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying impurities.[7]
Q4: My bromination reaction produced a mixture of mono- and di-brominated products. How can I separate them?
A4: The separation of mono- and di-brominated derivatives can be challenging due to their similar polarities.[2]
-
Careful Column Chromatography: A long column with a shallow solvent gradient can often resolve these compounds. It is crucial to monitor the fractions carefully using TLC.
-
Recrystallization: In some cases, the difference in solubility between the mono- and di-brominated products in a particular solvent system may be sufficient to allow for separation by fractional crystallization.[2]
-
Preparative HPLC: For very difficult separations, preparative HPLC is the most powerful technique.[4][5]
Quantitative Data Summary
The following table summarizes purity and yield data from representative purification procedures for brominated quinolinone and quinoline derivatives found in the literature.
| Compound | Purification Method | Purity/Yield | Reference |
| 3-Acetyl-6-bromoquinolin-4(1H)-one | HPLC | >99% | [7] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | Silica Column Chromatography, Recrystallization | 76% yield | [1] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | Silica Column Chromatography, Recrystallization | 74% yield | [1] |
| 5,7-dibromo-8-hydroxyquinoline | Recrystallization (from benzene) | 90% yield | [2] |
| 6-Bromo-3-nitro-4-quinolinol | HPLC | 95.15% | [11] |
Experimental Protocols
1. General Protocol for Column Chromatography Purification
This protocol provides a general guideline for purifying brominated quinolinone derivatives using silica gel column chromatography.
-
Materials:
-
Crude brominated quinolinone derivative
-
Silica gel (70-230 mesh)
-
Solvents (e.g., hexane, ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
-
-
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (or the eluent) and load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity as needed to move the desired compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
2. General Protocol for Recrystallization
This protocol outlines the general steps for purifying a brominated quinolinone derivative by recrystallization.
-
Materials:
-
Crude or semi-purified brominated quinolinone derivative
-
A suitable solvent or solvent pair
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
Dissolution: Place the compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[10]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[9]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
-
Visualizations
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. labcompare.com [labcompare.com]
- 6. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. file.leyan.com [file.leyan.com]
Technical Support Center: Synthesis of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one. This guide focuses on identifying and mitigating common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct route is the intramolecular Friedel-Crafts cyclization of the precursor, N-(4-bromophenyl)-3,3-dimethylacrylamide, using a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields can stem from several factors. Key areas to investigate include the purity of your starting materials (both the aniline derivative and the acryloyl chloride used to make the precursor), the strength and purity of the acid catalyst, reaction temperature, and reaction time. Inadequate control of these parameters can lead to the prevalence of side reactions.
Q3: I am observing the formation of multiple side products. What are the likely causes?
A3: The formation of multiple products is a common issue in Friedel-Crafts reactions. The primary causes include incorrect reaction temperature, which can lead to undesired side reactions, and the presence of moisture, which can deactivate the catalyst and promote hydrolysis of intermediates. The choice of catalyst can also influence the product distribution.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time and can help prevent the formation of degradation products from prolonged reaction times.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
Possible Causes:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure that the catalyst is fresh and handled under anhydrous conditions. Polyphosphoric acid (PPA) can also absorb atmospheric moisture, reducing its efficacy.
-
Deactivated Aromatic Ring: While the bromine atom is only weakly deactivating, impurities in the starting N-(4-bromophenyl)-3,3-dimethylacrylamide can hinder the electrophilic aromatic substitution.
-
Insufficient Reaction Temperature: The intramolecular Friedel-Crafts cyclization often requires elevated temperatures to overcome the activation energy.
-
Suboptimal Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Handle hygroscopic catalysts in a glovebox or under an inert atmosphere.
-
Verify Starting Material Purity: Purify the N-(4-bromophenyl)-3,3-dimethylacrylamide precursor by recrystallization or column chromatography before use.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature and monitor the effect on product formation by TLC.
-
Monitor Reaction Progress: Use TLC to determine the optimal reaction time for full conversion of the starting material.
Issue 2: Formation of Polymeric Byproducts
Possible Cause:
-
Acid-Catalyzed Polymerization: The acrylamide moiety of the starting material can undergo intermolecular polymerization under strong acidic conditions, especially at higher temperatures. This results in the formation of a viscous or solid polymeric mass, reducing the yield of the desired cyclized product.
Solutions:
-
Control Reactant Concentration: Adding the starting material portion-wise to the hot acid catalyst can help to maintain a low instantaneous concentration, favoring the intramolecular cyclization over intermolecular polymerization.
-
Optimize Temperature: While heat is necessary for the cyclization, excessive temperatures can accelerate polymerization. Find the minimum temperature required for an efficient cyclization.
-
Choice of Catalyst: The choice of acid catalyst can influence the extent of polymerization. Experiment with different catalysts (e.g., PPA vs. AlCl₃ in an inert solvent) to find the optimal conditions for your specific substrate.
Issue 3: Isomeric Impurities
Possible Cause:
-
Alternative Cyclization Pathways: Although the bromine atom directs the cyclization to the ortho position, under harsh conditions, small amounts of other isomers might form, or rearrangement of the intermediate carbocation could occur. However, for this specific substrate, this is less common.
Solutions:
-
Control Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can improve the regioselectivity of the cyclization.
-
Purification: Isomeric byproducts can often be removed by careful column chromatography or recrystallization.
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Polyphosphoric Acid (PPA) | Aluminum Chloride (AlCl₃) |
| Catalyst Loading | Used as solvent/reagent | 1.1 - 2.0 equivalents |
| Solvent | None | Inert solvent (e.g., DCM, DCE) |
| Temperature | 100-140 °C | 0 °C to reflux |
| Reaction Time | 1-4 hours | 2-12 hours |
| Typical Yield | 60-80% | 50-70% |
Experimental Protocols
Protocol 1: Synthesis of N-(4-bromophenyl)-3,3-dimethylacrylamide
-
To a solution of 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Intramolecular Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA)
-
Heat polyphosphoric acid (10x the weight of the starting material) to 120 °C in a round-bottom flask equipped with a mechanical stirrer.
-
Add N-(4-bromophenyl)-3,3-dimethylacrylamide (1.0 eq) portion-wise to the hot PPA over 30 minutes.
-
Maintain the reaction temperature at 120-130 °C for 2-3 hours, monitoring the progress by TLC.
-
After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product and purify by recrystallization from ethanol or by column chromatography.
Visualizations
optimization of reaction conditions for quinolinone synthesis
Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of quinolinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to quinolinones?
A1: The most prevalent methods for synthesizing quinolinones include several classic named reactions and their modern variations. Key traditional approaches are the Friedländer annulation, Camps cyclization, Gould-Jacobs reaction, and the Conrad-Limpach-Knorr synthesis.[1][2][3] Contemporary methods often utilize metal catalysts or microwave assistance to enhance yields and reaction conditions.[2][4]
Q2: I'm consistently getting low yields in my quinolinone synthesis. What are the general factors to investigate?
A2: Low yields are a frequent challenge and can be attributed to several factors. Here are the primary areas to troubleshoot:
-
Reaction Temperature: Many classical syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, necessitate high temperatures for cyclization, often exceeding 250°C.[1] Such high temperatures can lead to product decomposition or the formation of unwanted side products.[1] Careful control and optimization of the temperature are crucial.
-
Solvent Choice: The solvent can significantly impact reaction yield. For thermal cyclizations, high-boiling, inert solvents like mineral oil or diphenyl ether can improve yields compared to solvent-free reactions.[1][3]
-
Catalyst and Reagents: The choice and purity of catalysts and reagents are critical. In the Friedländer synthesis, for instance, the efficiency of various acid or base catalysts can differ depending on the specific substrates.[1] Ensure all reagents are pure and dry, as contaminants can interfere with the reaction.
-
Reaction Time: Incomplete reactions will naturally result in low yields. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[1][2]
-
Atmosphere: Some reactions may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) should be considered if degradation or side reactions due to atmospheric components are suspected.[1]
Q3: How can I address poor regioselectivity in my quinolinone synthesis?
A3: Poor regioselectivity is a common problem, especially when using unsymmetrical starting materials in reactions like the Friedländer, Gould-Jacobs, or Conrad-Limpach-Knorr syntheses.[1]
-
Friedländer Synthesis: With an unsymmetrical ketone, condensation can occur on either side of the carbonyl group. To control regioselectivity, introducing a directing group can be effective.[1]
-
Gould-Jacobs Reaction: When using asymmetrically substituted anilines, cyclization can occur at two different ortho positions, leading to a mixture of products.[1] This is influenced by both steric and electronic factors of the substituents on the aniline ring.[3]
-
Camps Cyclization: This reaction can yield two different quinolinone products. The selectivity is highly dependent on the base, solvent, and temperature.[1] A stronger base like sodium hydroxide may favor one cyclization pathway, while a weaker base might favor another.[1][5]
Troubleshooting Guides
Friedländer Annulation
Issue: Low yields and significant side product formation.
This is often due to harsh reaction conditions and competing side reactions like the self-condensation of the ketone.[1]
-
Solution 1: Milder Reaction Conditions: Traditional methods often employ high temperatures and strong acids or bases, which can diminish yields.[6] Modern protocols that use milder catalysts can allow the reaction to proceed under more controlled conditions.
-
Solution 2: Catalyst Selection: A variety of catalysts have been shown to improve the efficiency of the Friedländer reaction.[7][8] Experimenting with different acid or base catalysts can lead to improved outcomes.
Camps Cyclization
Issue: Formation of a mixture of isomers.
The Camps cyclization can produce two possible quinolinone products resulting from different modes of intramolecular condensation.[1][9]
-
Solution: Optimization of Base, Solvent, and Temperature: The regioselectivity of the cyclization is highly sensitive to the reaction conditions.
-
Base Strength: The strength of the base can influence which proton is abstracted, thereby directing the cyclization pathway. A strong base like sodium hydroxide (NaOH) may favor deprotonation at the α-position of the ketone.[1][5]
-
Solvent: The choice of solvent can also influence the product ratio.
-
Temperature: Varying the reaction temperature can shift the equilibrium between the two competing cyclization pathways.
-
Gould-Jacobs Reaction
Issue: Incomplete cyclization.
The thermal cyclization step in the Gould-Jacobs reaction requires high temperatures and can often be sluggish.[10]
-
Solution 1: Increase Temperature: Since cyclization is a high-temperature process, gradually increasing the reaction temperature may drive the reaction to completion.[10]
-
Solution 2: Increase Reaction Time: Extending the reaction time at the current temperature can improve the yield of the cyclized product. However, be cautious of potential product degradation with prolonged heating.[10][11]
-
Solution 3: Microwave Heating: Microwave irradiation can offer rapid and efficient heating, often resulting in higher yields and shorter reaction times compared to conventional heating.[10][12]
Data Presentation
Table 1: General Reaction Parameters for Quinolinone Synthesis
| Synthesis Method | Typical Temperature (°C) | Typical Reaction Time | Common Solvents | Common Catalysts/Reagents |
| Friedländer Annulation | 80 - 150 | 1 - 24 hours | Ethanol, Toluene, DMF | Acids (e.g., p-TsOH, H2SO4), Bases (e.g., KOH, NaOH), I2[1][13] |
| Camps Cyclization | 100 - Reflux | 1 - 6 hours | Ethanol, Dioxane | Aqueous NaOH, KOH[1] |
| Gould-Jacobs Reaction | 250 - 300 | 30 - 60 minutes | Diphenyl ether, Dowtherm A | None (thermal)[10] |
| Conrad-Limpach Synthesis | ~250 | 30 - 60 minutes | Mineral oil, Dowtherm A | None (thermal for cyclization)[1] |
Note: Data is illustrative and based on typical outcomes described in the literature. Actual results will vary with specific substrates and conditions.
Experimental Protocols
Protocol 1: Catalyzed Friedländer Synthesis
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add the catalyst (e.g., molecular iodine, 10 mol%).[1]
-
Heat the reaction mixture to 80-100°C.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Camps Cyclization
-
Dissolve the o-acylaminoacetophenone (1.0 equiv) in a suitable solvent (e.g., ethanol or 1,4-dioxane) in a round-bottom flask.[1]
-
Add the base (e.g., aqueous NaOH, 3.0-3.5 equiv) to the solution.[1]
-
Heat the reaction mixture to the desired temperature (e.g., reflux or 100°C) and stir vigorously.
-
Monitor the reaction by TLC. The reaction may take several hours.
-
After completion, cool the mixture to room temperature and neutralize with an appropriate acid (e.g., HCl).
-
If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate the quinolinone product(s).[1]
Protocol 3: Gould-Jacobs Reaction (Conventional High-Temperature Synthesis)
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[10]
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[10][12]
-
Work-up and Purification: Cool the reaction mixture to room temperature. A precipitate of the product may form. Dilute with a non-polar solvent like cyclohexane or hexanes to further precipitate the product. Collect the solid by filtration, wash thoroughly, and dry.[10][12]
Visualizations
Caption: A logical workflow for troubleshooting common issues in quinolinone synthesis.
Caption: Experimental workflow for the Friedländer annulation synthesis of quinolinones.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. ablelab.eu [ablelab.eu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Quinoline Functionalization
Welcome to the technical support center for navigating the complexities of regioselective functionalization of the quinoline ring. This resource is tailored for researchers, scientists, and drug development professionals, providing practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently obtaining a mixture of C5 and C8 isomers during the electrophilic substitution (e.g., nitration) of my quinoline substrate?
A1: This is a common issue rooted in the electronics of the quinoline ring system. Under acidic conditions typical for electrophilic aromatic substitution, the quinoline nitrogen is protonated. This makes the entire heterocyclic ring strongly electron-deficient and deactivates it towards electrophilic attack.[1] Consequently, substitution occurs on the less deactivated carbocyclic (benzene) ring. Both the C5 and C8 positions are activated by the fused pyridine ring, and their relative reactivity can be similar, often leading to isomeric mixtures. The precise ratio is sensitive to reaction conditions and the presence of other substituents.
Q2: My nucleophilic aromatic substitution (e.g., Chichibabin reaction) is not proceeding efficiently at the desired C2 or C4 position. What are the likely causes?
A2: The Chichibabin reaction and other nucleophilic substitutions on the pyridine ring of quinoline are highly dependent on several factors.[2][3] Inefficiency can stem from:
-
Insufficient basicity of the reaction medium: Strong bases like sodium amide are required to generate the attacking nucleophile and facilitate the reaction.[2][4]
-
Poor leaving group: The reaction proceeds via the elimination of a hydride ion, which is a poor leaving group. High temperatures are often necessary to overcome this barrier.[2]
-
Steric hindrance: Bulky substituents near the C2 or C4 positions can impede the approach of the nucleophile.
-
Substrate electronics: Electron-donating groups on the quinoline ring can decrease the electrophilicity of the C2 and C4 carbons, slowing down the reaction.
Q3: How can I achieve functionalization at the seemingly unreactive C3 or C6 positions?
A3: The C3 and C6 positions are generally less reactive towards standard electrophilic or nucleophilic substitution. To target these sites, more advanced strategies are necessary:
-
Directed Ortho-Metalation (DoM): By installing a directing group (e.g., an amide at C2 or C4), you can use a strong base like n-butyllithium to selectively deprotonate the adjacent C3 position.[5][6][7][8] The resulting organolithium species can then be quenched with a suitable electrophile.
-
Transition Metal-Catalyzed C-H Activation: Modern methods using palladium, rhodium, or iridium catalysts can enable direct functionalization at various C-H bonds, including C3 and C6, by using a directing group to guide the catalyst to the desired position.[9][10]
-
Halogen-Dance Reaction: If a halogen is present on the ring, it can sometimes be "walked" to a different position under the influence of a strong base, creating a new site for functionalization.
Q4: I am observing poor regioselectivity in my transition metal-catalyzed cross-coupling reaction. What factors should I investigate?
A4: Regioselectivity in cross-coupling reactions is typically dictated by the position of a pre-installed halide or triflate. If you are starting with a poly-halogenated quinoline, the selectivity is governed by the relative reactivity of the C-X bonds. Generally, the order of reactivity is C-I > C-Br > C-OTf > C-Cl. For different positions on the quinoline ring, the C4-halide is often more reactive than the C2-halide in Suzuki couplings.[11] To troubleshoot:
-
Catalyst and Ligand: The choice of palladium or copper catalyst and the steric and electronic properties of the supporting ligand are crucial. Bulky ligands can be used to control the position of functionalization.[12]
-
Reaction Conditions: Temperature, solvent, and the choice of base can all influence the relative rates of oxidative addition at different C-X bonds.[12] A thorough optimization of these parameters is often required.
Q5: What is the role of the solvent in controlling regioselectivity in quinoline functionalization?
A5: The solvent can play a significant role in regioselectivity.[12] Protic solvents can solvate and deactivate nucleophiles, while polar aprotic solvents (e.g., DMF, NMP, dioxane) can influence the solubility and reactivity of the catalyst and substrates.[12][13] In Directed Ortho-Metalation, coordinating solvents like THF are essential for stabilizing the organolithium intermediate. It is advisable to screen a range of solvents to optimize the desired regiochemical outcome.[12]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Nitration of 4-Methylquinoline
-
Symptoms: Formation of a nearly 1:1 mixture of 5-nitro- and 8-nitro-4-methylquinoline, making separation difficult and reducing the yield of the desired isomer.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Similar intrinsic reactivity of C5 and C8. | This is the inherent nature of the quinolinium ion. Focus on optimizing conditions to favor one isomer. |
| Suboptimal Reaction Temperature. | Lowering the temperature may increase selectivity. Try running the reaction at 0 °C or even -20 °C. |
| Incorrect Nitrating Agent/Acid Mixture. | Varying the composition of the nitrating mixture (e.g., HNO₃/H₂SO₄, HNO₃/Ac₂O, or using a nitronium salt like NO₂BF₄) can alter the steric demands of the electrophile and influence the product ratio. |
| Steric Hindrance from the C4-Methyl Group. | The methyl group at C4 may slightly disfavor substitution at C5. To enhance this effect, consider using a bulkier nitrating agent. |
Problem 2: Low Yield of C2-Substituted Product in a Nucleophilic Aromatic Substitution
-
Symptoms: Low conversion of the starting quinoline and/or formation of the C4-substituted isomer as a significant byproduct.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reaction Temperature. | The Chichibabin reaction often requires high temperatures (100-160 °C) to facilitate hydride elimination.[2] Ensure the reaction is heated sufficiently. |
| Decomposition of the Reagent or Product. | Prolonged heating at high temperatures can lead to degradation. Consider using a more reactive amide (e.g., KNH₂) in liquid ammonia at lower temperatures.[3] |
| Competitive Attack at C4. | The C4 position is also electrophilic. To favor C2, consider introducing a temporary blocking group at C4 if possible. Alternatively, modifying substituents on the quinoline ring can alter the relative electrophilicity of C2 and C4. |
| Poor Nucleophile. | Ensure the nucleophile is sufficiently strong. For Chichibabin-type reactions, using additives like LiI with NaH can enhance the basicity and reactivity.[4][14] |
Visual Guides
Key Experimental Protocols
Protocol 1: Regioselective Nitration of Quinoline to Yield 5-Nitroquinoline and 8-Nitroquinoline
This protocol details a standard procedure for the nitration of quinoline. Note that a mixture of isomers is expected.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice-water bath.
-
Substrate Addition: Slowly add 5.0 g (38.7 mmol) of quinoline to the cold sulfuric acid with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Reaction: Add the nitrating mixture dropwise to the quinoline solution over 30 minutes, ensuring the temperature does not rise above 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice.
-
Neutralization and Isolation: Neutralize the cold solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. The nitroquinoline isomers will precipitate as a yellow solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The isomers can be separated by fractional crystallization or column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Protocol 2: Regioselective C2-Amination via the Chichibabin Reaction
This protocol describes the synthesis of 2-aminoquinoline.
-
Reaction Setup: To an oven-dried, three-neck flask equipped with a mechanical stirrer and a reflux condenser, add 100 mL of anhydrous toluene.
-
Reagent Addition: Add 4.5 g (115 mmol) of sodium amide (NaNH₂) to the flask under a nitrogen atmosphere.
-
Substrate Addition: Heat the mixture to reflux and add a solution of 5.0 g (38.7 mmol) of quinoline in 20 mL of anhydrous toluene dropwise over 1 hour.
-
Reaction: Maintain the reaction at reflux for 4 hours. The progress can be monitored by observing the evolution of hydrogen gas and the formation of a dark-colored reaction mixture.[2]
-
Work-up: Cool the reaction mixture to room temperature. Carefully add 50 mL of water to quench the excess sodium amide. Then, add 10 g of ammonium chloride and stir for 30 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene (3 x 30 mL). Combine the organic extracts.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 3: C8-Functionalization via Directed Ortho-Metalation (DoM)
This protocol provides a general method for functionalizing the C8 position using a C2-amide directing group.
-
Substrate Preparation: Synthesize 2-(N,N-diethylcarbamoyl)quinoline by reacting quinoline-2-carbonyl chloride with diethylamine.
-
Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve 1.0 g (4.1 mmol) of 2-(N,N-diethylcarbamoyl)quinoline in 20 mL of anhydrous THF.
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add 1.1 equivalents (e.g., 1.8 mL of a 2.5 M solution in hexanes) of n-butyllithium (n-BuLi) dropwise. Stir the resulting deep red solution at -78 °C for 1 hour.[5]
-
Electrophilic Quench: Add a suitable electrophile (e.g., 1.2 equivalents of iodomethane for methylation) to the solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 8-substituted-2-(N,N-diethylcarbamoyl)quinoline.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. baranlab.org [baranlab.org]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
troubleshooting failed Suzuki coupling with 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
Topic: Troubleshooting Failed Suzuki Coupling with 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of the sterically hindered substrate, this compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the most common initial checks?
A1: When a Suzuki coupling with a sterically hindered substrate fails, the issue often lies with the reaction setup or the catalytic system's inability to overcome the steric barrier. Here are the primary parameters to verify:
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst and lead to side reactions like the homocoupling of your boronic acid.[1][2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed.
-
Reagent Quality: Verify the purity of your aryl bromide and boronic acid. Boronic acids can degrade over time through protodeboronation, especially if exposed to moisture.[1] Consider using a fresh batch or a more stable boronic ester derivative (e.g., a pinacol ester).
-
Catalyst Activity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be efficiently reduced in situ. For challenging substrates, air-stable, pre-formed Pd(0) precatalysts (e.g., Buchwald G3 or G4 Palladacycles) are often more reliable and effective.[3]
-
Base and Solvent Choice: The base is crucial for the transmetalation step and its effectiveness is highly dependent on the solvent.[1][4] Ensure the base is finely powdered, anhydrous (if required by the protocol), and adequately soluble in the reaction mixture.
Q2: The gem-dimethyl group on my quinolinone substrate creates significant steric hindrance. How can I overcome this?
A2: Steric hindrance is a primary challenge with this substrate. The key is to select a catalytic system designed for bulky reactants.
-
Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") such as XPhos, SPhos, or RuPhos.[3][5] These ligands promote both the oxidative addition and the challenging reductive elimination steps required for sterically demanding products.[3] For particularly difficult couplings, ligands like AntPhos have shown success.[6]
-
Higher Temperatures: Increasing the reaction temperature (e.g., to 100-140 °C) can provide the necessary activation energy to overcome steric barriers.[7] Solvents like toluene, xylene, or dioxane are suitable for higher temperature reactions.
-
Appropriate Catalyst-to-Ligand Ratio: For catalysts generated in situ (e.g., from Pd₂(dba)₃ or Pd(OAc)₂), a 1:2 Pd to ligand ratio is typically recommended, though a 1:4 ratio can sometimes be beneficial. Using pre-formed catalysts with the ligand already incorporated simplifies this.
Q3: I am observing significant side products. What are they and how can I minimize them?
A3: Common side reactions in Suzuki couplings include protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often caused by excess water or insufficiently anhydrous conditions when using certain bases.[1] To mitigate this, you can use a more stable boronic ester (neopentylglycol or pinacol), use a less aqueous solvent system, or switch to a base like anhydrous K₃PO₄ or Cs₂CO₃.
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[1][2] Rigorous degassing and maintaining a strict inert atmosphere are critical for prevention.
-
Dehalogenation: The starting aryl bromide is reduced, replacing the bromine with hydrogen. This can occur if the catalytic cycle is interrupted. Optimizing the ligand and ensuring the boronic acid is active and present can help favor the desired cross-coupling pathway.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed Suzuki coupling reaction with your specific substrate.
Illustrative Reaction Conditions
While specific data for this compound is not extensively published, the following table provides starting points for reaction optimization based on protocols for other sterically hindered aryl bromides and related quinolinone structures.[8][9]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range (%) | Notes |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | < 20% | Often fails for hindered substrates. Baseline/Not Recommended. |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 60-85% | A common starting point for hindered systems. |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 70-90% | Buchwald conditions are often effective. |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | THF/H₂O (10:1) | 80 | 85-95% | Advanced precatalyst offers high activity and stability.[8] |
| 5 | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (3) | DMF | 100 | 50-80% | An alternative system, though may require higher temperatures. |
Generalized Experimental Protocols
Protocol 1: General Procedure using a Buchwald Precatalyst
This protocol is recommended as a robust starting point for the coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
XPhos Pd G3 (or other suitable Buchwald precatalyst) (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane or Toluene, with 1-10% water if needed)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and finely powdered K₃PO₄.
-
Establish Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The final concentration of the aryl bromide should be between 0.1 M and 0.5 M.
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle, which can help in diagnosing which step might be failing. For hindered substrates, the Oxidative Addition and Reductive Elimination steps are often rate-limiting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
stability issues of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic conditions?
A1: Under acidic conditions, the primary expected degradation pathway for this compound is the hydrolysis of the lactam (cyclic amide) bond. This reaction would lead to the opening of the heterocyclic ring to form an amino acid derivative. The presence of a bromo-aromatic system also suggests potential for other reactions, though hydrolysis is generally the most common for lactams in acidic environments.[1][2][3][4]
Q2: What are the typical acidic conditions used for forced degradation studies of this compound?
A2: Forced degradation studies are typically initiated under mild conditions and then intensified if no degradation is observed.[2] For acid hydrolysis, it is recommended to start with 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at room temperature.[3] If the compound shows high stability, the temperature can be elevated, for example, to 60°C.[4]
Q3: Is this compound sensitive to light?
A3: While specific data for this compound is not available, the presence of a bromo-aromatic system suggests potential photosensitivity.[4] Exposure to light, particularly UV light, could potentially lead to degradation. It is advisable to conduct experiments in light-protected containers (e.g., amber vials) to minimize this variable.
Q4: How can I monitor the degradation of the compound during my experiment?
A4: The most common method for monitoring the degradation of a drug substance and the formation of degradation products is High-Performance Liquid Chromatography (HPLC), particularly with a photodiode array (PDA) detector to assess peak purity. A stability-indicating analytical method should be developed and validated for this purpose.
Q5: What should I do if I don't observe any degradation?
A5: If no degradation is observed after a reasonable time at room temperature with 1 M acid, you can gradually increase the stress level. This can be achieved by increasing the acid concentration, raising the temperature (e.g., to 50-80°C), or extending the exposure time. However, it's important to avoid overly harsh conditions that might lead to secondary degradation products not relevant to normal storage conditions.[2]
Troubleshooting Guides
Issue 1: No Degradation Observed
-
Symptom: After subjecting the compound to acidic conditions (e.g., 0.1 M HCl at room temperature for 24 hours), HPLC analysis shows no significant decrease in the parent compound peak and no formation of new peaks.
-
Possible Causes & Solutions:
-
Insufficient Stress: The compound may be highly stable under the initial conditions.
-
Solution: Increase the acid concentration (e.g., to 1 M HCl), increase the temperature (e.g., to 60°C), or prolong the incubation time.
-
-
Low Compound Solubility: The compound may not be fully dissolved in the acidic solution, limiting its exposure to the stressor.
-
Solution: Ensure complete dissolution. A co-solvent like acetonitrile or methanol may be used, but its own stability in the acidic medium should be considered.[3]
-
-
Issue 2: Too Much Degradation Observed
-
Symptom: The peak corresponding to the parent compound disappears or is significantly reduced shortly after initiating the experiment. Multiple, poorly resolved peaks may appear.
-
Possible Causes & Solutions:
-
Excessive Stress: The chosen conditions are too harsh for the compound.
-
Solution: Reduce the stress level by lowering the acid concentration, decreasing the temperature, or shortening the sampling time points. The goal is to achieve a target degradation of 5-20%.[3]
-
-
Secondary Degradation: The initial degradation products are themselves unstable and are breaking down further.
-
Solution: Analyze samples at earlier time points to identify the primary degradation products before they degrade further.[2]
-
-
Issue 3: Inconsistent or Irreproducible Results
-
Symptom: Repeating the same experiment yields significantly different degradation profiles.
-
Possible Causes & Solutions:
-
Inconsistent Experimental Parameters: Minor variations in temperature, acid concentration, or sample preparation can lead to different outcomes.
-
Solution: Carefully control all experimental parameters. Use a temperature-controlled water bath or oven. Prepare fresh acid solutions for each experiment.
-
-
Photosensitivity: If experiments are not conducted in a light-controlled environment, exposure to ambient light could contribute to degradation.
-
Solution: Protect samples from light by using amber glassware or wrapping containers in aluminum foil.[4]
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol is designed to assess the stability of this compound under acidic conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Keep the mixture at room temperature (approximately 25°C).
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize each sample with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.
-
-
Elevated Temperature Study (if necessary):
-
If no significant degradation is observed at room temperature, repeat the experiment at an elevated temperature (e.g., 60°C).
-
Adjust sampling time points as necessary based on the rate of degradation.
-
Data Presentation
The results of the forced degradation study should be summarized in a table for easy comparison.
Table 1: Stability of this compound in 0.1 M HCl at Room Temperature
| Time (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 98.5 | 1.2 | 0.3 |
| 4 | 96.2 | 3.1 | 0.7 |
| 8 | 92.1 | 6.5 | 1.4 |
| 12 | 88.5 | 9.8 | 1.7 |
| 24 | 80.3 | 17.2 | 2.5 |
Visualizations
Caption: Experimental workflow for acid degradation studies.
Caption: Potential acid-catalyzed hydrolysis pathway.
Caption: Troubleshooting decision tree for unexpected results.
References
strategies to avoid over-functionalization of quinoline scaffolds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline scaffolds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of quinoline functionalization and avoid common issues such as over-functionalization and poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to control the position of functional groups on a quinoline scaffold?
A1: Controlling regioselectivity in quinoline functionalization is a significant challenge due to the presence of multiple C-H bonds with varying degrees of reactivity.[1] The quinoline scaffold consists of two fused rings: a pyridine ring (heterocyclic) and a benzene ring (carbocyclic). The nitrogen atom in the pyridine ring influences the electronic properties of the entire system, making certain positions inherently more reactive than others. For instance, the C2 and C4 positions are often electronically favored for functionalization due to the influence of the adjacent nitrogen atom.[2] Conversely, positions on the carbocyclic ring (C5-C8) can be difficult to functionalize selectively without specific strategies.[2][3]
Q2: What are the most common positions for undesired side reactions or over-functionalization?
A2: The C2 position is a frequent site for functionalization due to the intrinsic reactivity of the C=N bond and the proximity effect of nitrogen-to-metal coordination in catalyzed reactions.[2] Without proper control, reactions can lead to a mixture of C2- and C4-substituted products. Over-functionalization, leading to di- or tri-substituted products, can also occur if the reaction conditions are too harsh or if the stoichiometry of the reagents is not carefully controlled.[4]
Q3: What are the primary strategies to achieve site-selective functionalization and avoid over-functionalization?
A3: The key to avoiding over-functionalization lies in achieving high site-selectivity. The primary strategies include:
-
Use of Directing Groups: Attaching a directing group to the quinoline nitrogen can steer the functionalization to a specific position. The most common example is the use of an N-oxide, which often directs reactions to the C8 position.[2][5]
-
Catalyst and Ligand Selection: The choice of transition metal catalyst (e.g., Palladium, Rhodium, Nickel, Copper) and the associated ligands plays a crucial role in determining the regioselectivity.[6][7] Different catalyst systems can favor different positions.
-
Optimization of Reaction Conditions: Carefully tuning parameters such as solvent, temperature, reaction time, and the stoichiometry of reactants can significantly influence the outcome, favoring mono-functionalization over multiple additions.[8]
-
Exploiting Inherent Substrate Reactivity: In some cases, the electronic or steric properties of a pre-existing substituent on the quinoline ring can be used to direct subsequent functionalization.[8]
Q4: How do directing groups, like quinoline N-oxide, work to control regioselectivity?
A4: Directing groups function by coordinating with the transition metal catalyst, bringing it into close proximity to a specific C-H bond.[5] In the case of quinoline N-oxide, the oxygen atom can chelate to a metal center, positioning it favorably to activate the C-H bond at the C8 position.[2] This chelation-assisted mechanism forms a stable five-membered metallacyclic intermediate, which then proceeds to react with the coupling partner, ensuring functionalization occurs specifically at the C8 position.[2][5] After the reaction, the N-oxide can be easily reduced back to the quinoline.
Q5: Are there methods to selectively functionalize the less reactive positions of the carbocyclic ring (C5, C6, C7)?
A5: Yes, while challenging, methods have been developed to target these distal positions. Functionalizing the C5, C6, and C7 positions often requires specialized strategies as they are remote from the coordinating nitrogen atom and electronically non-differentiated.[3][9] Advanced techniques include the use of bifunctional templates that can bridge the nitrogen atom and the desired remote C-H bond.[10] For example, a copper-catalyzed method using an N-acyl traceless directing group has been developed for the selective C7-arylation and alkenylation of quinolines.[11]
Troubleshooting Guide
Problem 1: Reaction yields a mixture of regioisomers, primarily at the C2 and C4 positions.
-
Symptom: TLC analysis shows multiple product spots that are difficult to separate. ¹H NMR spectrum is complex and indicates a mixture of isomers.
-
Possible Cause: The reaction conditions favor functionalization at the electronically activated C2 and C4 positions of the pyridine ring. This is common in electrophilic substitution or certain metal-catalyzed reactions without strong directing effects.[2]
-
Solutions:
-
Introduce a Directing Group: Convert the quinoline to a quinoline N-oxide. This will deactivate the pyridine ring towards many electrophilic reagents and strongly direct ortho-metalation to the C8 position.[2][5]
-
Change the Catalytic System: Explore different catalysts and ligands. For example, while Palladium is often used for C2 functionalization, Nickel-based catalysts have been developed for exclusive C3 selectivity.[1][6]
-
Modify Substrate: Introduce a bulky substituent at a position adjacent to the undesired reaction site to sterically hinder the approach of reagents.[8]
-
Problem 2: Low to no yield of the desired C8-functionalized product when using quinoline N-oxide.
-
Symptom: The starting material (quinoline N-oxide) is either unreacted or decomposed, with minimal formation of the C8-substituted product.
-
Possible Cause: The catalyst may be inappropriate, or the reaction conditions may not be optimal for the C8 C-H activation step. The choice of metal can be critical; for example, Rhodium and Ruthenium have shown success in C8 arylation of quinoline N-oxides.[5]
-
Solutions:
-
Screen Catalysts: Test different transition metal catalysts known for C8 functionalization, such as Rh(III) or Ru(II).[5]
-
Optimize Reaction Conditions: Systematically vary the solvent, base, temperature, and additives. The choice of oxidant in cross-coupling reactions is also critical.[6]
-
Verify Starting Material Quality: Ensure the quinoline N-oxide is pure and dry, as impurities can poison the catalyst.
-
Problem 3: Significant formation of di-substituted products (over-functionalization).
-
Symptom: Mass spectrometry analysis shows a major peak corresponding to the mass of the starting material plus two functional groups.
-
Possible Cause: The mono-functionalized product is sufficiently reactive to undergo a second functionalization under the reaction conditions. This can be due to high reagent concentration, prolonged reaction time, or high temperature.
-
Solutions:
-
Adjust Stoichiometry: Use the quinoline substrate as the limiting reagent. Reduce the equivalents of the coupling partner and catalyst.
-
Reduce Reaction Time and Temperature: Monitor the reaction closely using TLC or LC-MS and quench it as soon as a significant amount of the desired mono-substituted product has formed. Lowering the reaction temperature can also decrease the rate of the second addition.
-
Use a Less Active Catalyst: A highly active catalyst might promote multiple additions. Consider screening for a catalyst system with lower activity that still provides a reasonable yield of the mono-adduct.
-
Quantitative Data Summary
The choice of catalyst is critical for directing functionalization to a specific position on the quinoline scaffold. The following table summarizes preferred catalyst choices for forming various bonds at different positions.
| Target Position | Bond to Form | Preferred Metal Catalyst(s) | Notes |
| C2 | C-C (Aryl, Alkyl) | Palladium (Pd), Iron (Fe) | Often the most intrinsically reactive position.[5][6] |
| C2 | C-N, C-S | Copper (Cu) | Cu-based catalysts are often preferred for heteroatom coupling at C2.[6] |
| C3 | C-S, C-Alkyl, C-Aryl | Nickel (Ni) | Ni-catalysis can provide exclusive C3 selectivity without a directing group.[1] |
| C4 | C-Alkyl, C-Aryl | Nickel/Aluminum (Ni/Al) | Examples are scarce, but Ni/Al systems have been reported.[12] |
| C5 | C-X, C-N, C-S, C-O | Transition-Metal Free | C5 functionalization is challenging; some metal-free methods exist.[3] |
| C7 | C-Aryl, C-Alkenyl | Copper (Cu) | Requires a traceless directing group strategy.[11] |
| C8 | C-C (Alkyl, Aryl) | Rhodium (Rh), Ruthenium (Ru) | Requires N-oxide as a directing group.[5] |
| C8 | C-O (Ether) | Palladium (Pd) | Requires N-oxide as a directing group.[5] |
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide [6][8]
This protocol describes a general procedure for the selective arylation at the C2 position of a quinoline N-oxide using a palladium catalyst.
-
Reaction Setup: In a dry Schlenk tube, add quinoline N-oxide (1.0 mmol, 1.0 equiv), the aryl tosylate or aryl bromide (1.2-1.5 equiv), Pd(OAc)₂ (5 mol%), and the appropriate phosphine ligand (e.g., X-Phos, 10 mol%).
-
Reagent Addition: Add the base (e.g., CsF or K₂CO₃, 2.0 equiv) to the tube.
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent (e.g., a 2:1 mixture of t-BuOH/toluene or DMF, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the optimized temperature (e.g., 100-120 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the C2-arylated quinoline N-oxide.
Protocol 2: Rhodium-Catalyzed C8-Alkylation of Quinoline N-Oxide with Maleimides [5]
This protocol outlines a method for the regioselective C-H alkylation at the C8 position using a rhodium catalyst and an N-oxide directing group.
-
Reaction Setup: To an oven-dried reaction vial, add quinoline N-oxide (1.0 mmol, 1.0 equiv), the maleimide derivative (1.2 equiv), and [RhCp*Cl₂]₂ (2.5 mol%).
-
Reagent Addition: Add AgSbF₆ (10 mol%) and CsOAc (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Add the solvent (e.g., DCE, 3 mL).
-
Reaction: Seal the vial and stir the mixture vigorously at a specified temperature (e.g., 80 °C) for the required time (e.g., 12 h).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel to yield the C8-alkylated quinoline N-oxide.
Visual Guides
Caption: Logic for selecting a functionalization strategy.
Caption: Role of a directing group in C8-functionalization.
Caption: General workflow for a C-H functionalization experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The C5 C-H Bond Functionalization of Quinolines under Transition-Metal Free Conditions [ccspublishing.org.cn]
- 4. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
Technical Support Center: Catalyst Poisoning in C-H Activation of Quinolines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning encountered during the C-H activation of quinolines. The strong coordination of the quinoline nitrogen to the metal center of the catalyst is a primary cause of deactivation, leading to reduced reaction efficiency and inconsistent results. This resource offers insights into identifying, mitigating, and resolving these common experimental challenges.
Troubleshooting Guides
Issue 1: Low or No Product Conversion
Symptom: The reaction yields are consistently low, or the reaction fails to proceed to completion, with a significant amount of starting material remaining.
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning by Quinoline Nitrogen | 1. Switch to Quinoline N-oxide: The N-oxide functionality prevents the lone pair of the nitrogen from strongly coordinating with the metal center, thus mitigating catalyst poisoning.[1][2] 2. Increase Ligand-to-Metal Ratio: Employing a higher concentration of a suitable ligand can help to stabilize the active catalytic species and compete with the quinoline for coordination sites. 3. Select Appropriate Ligands: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs). These ligands can promote the desired catalytic steps over the deactivating coordination of the quinoline substrate. | The lone pair of electrons on the quinoline nitrogen can irreversibly bind to the active site of the catalyst, forming a stable, inactive complex.[1] Using the N-oxide derivative is a common and effective strategy to circumvent this issue.[1][2] |
| Inactive Catalyst | 1. Use a Pre-catalyst or In Situ Activation: Generate the active Pd(0) species in situ from a Pd(0) precursor before adding the quinoline substrate. 2. Verify Catalyst Quality: Ensure the catalyst has been stored under appropriate inert conditions and is not from an old or potentially degraded batch. | The active form of the catalyst, often a Pd(0) species, can be sensitive to air and moisture. Pre-activation ensures a sufficient concentration of the active catalyst is present at the start of the reaction. |
| Suboptimal Reaction Conditions | 1. Optimize Temperature: C-H activation reactions often require elevated temperatures. Incrementally increase the reaction temperature while monitoring for product formation and potential decomposition. 2. Screen Solvents: The polarity and coordinating ability of the solvent can significantly influence catalyst activity and stability. Test a range of anhydrous, degassed solvents. | Temperature can have a significant impact on both the rate of the desired reaction and the rate of catalyst deactivation. The choice of solvent can affect the solubility of reagents and the stability of catalytic intermediates. |
Issue 2: Reaction Stalls or Shows a Declining Rate Over Time
Symptom: The reaction proceeds initially but then slows down or stops completely before all the starting material is consumed.
| Possible Cause | Troubleshooting Step | Rationale |
| Gradual Catalyst Deactivation | 1. Employ a More Robust Catalyst System: Consider catalysts with ligands that offer greater stability under the reaction conditions. Ligands with larger bite angles, such as Xantphos, can sometimes stabilize the catalytic species. 2. Lower Catalyst Loading: While counterintuitive, a very high catalyst loading can sometimes lead to the formation of inactive catalyst aggregates. | The accumulation of poisoned catalyst species or the slow degradation of the catalyst over the course of the reaction can lead to a decrease in the overall reaction rate. |
| Product Inhibition | 1. Perform the Reaction in a Flow Setup: A continuous flow system can remove the product as it is formed, preventing it from inhibiting the catalyst. 2. Dilute Reaction Conditions: Running the reaction at a lower concentration may reduce the inhibitory effect of the product. | The product of the C-H activation reaction may also coordinate to the catalyst, leading to product inhibition and a decrease in the observed reaction rate. |
| Fouling | 1. Ensure Reagent Purity: Use highly purified starting materials and solvents to avoid the introduction of impurities that could lead to the formation of insoluble byproducts. 2. Improve Stirring/Agitation: In heterogeneous catalysis, ensure the catalyst is well-suspended to prevent the settling and coating of particles. | Insoluble byproducts or polymers can physically deposit on the surface of the catalyst, blocking the active sites. This is a form of mechanical deactivation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of catalyst poisoning in my quinoline C-H activation reaction?
A1: The most common signs include a significant drop in reaction rate, a complete stall of the reaction before completion, the need for higher catalyst loadings to achieve similar conversions, and in some cases, a visible change in the reaction mixture's color, such as the formation of palladium black, which indicates the precipitation of inactive Pd(0).
Q2: Which catalysts are more susceptible to poisoning by quinolines: Palladium or Rhodium?
A2: Both palladium and rhodium catalysts are known to be susceptible to poisoning by nitrogen-containing heterocycles like quinolines. The choice between them often depends on the specific transformation. Rhodium catalysts are frequently employed for certain C-H functionalizations of quinolines where nitrogen coordination is an integral part of the catalytic cycle. However, this strong interaction can also lead to the formation of overly stable intermediates that slow down catalyst turnover. Palladium catalysts, widely used in cross-coupling reactions, are also notoriously poisoned by quinolines.
Q3: How does the choice of ligand impact catalyst poisoning?
A3: The ligand plays a critical role in mitigating catalyst poisoning. Bulky and electron-rich ligands can shield the metal center, making it less accessible to the quinoline nitrogen. They can also electronically modify the metal center, influencing the relative rates of the desired catalytic steps versus the deactivating coordination. Bidentate ligands with a large "bite angle" can enforce a specific geometry around the metal that disfavors the formation of inactive species.
Q4: Can I regenerate a catalyst that has been poisoned by a quinoline substrate?
A4: Regeneration of a catalyst poisoned by strong coordination with a quinoline is often difficult and may not be economically viable on a lab scale, as the deactivation is frequently irreversible. For heterogeneous catalysts, some regeneration strategies that have been explored for poisoning by other nitrogen or sulfur compounds include:
-
Washing: For reversibly bound poisons or fouling, washing the catalyst with a suitable solvent or a dilute acid/base solution might restore some activity.
-
Oxidative Treatment: Controlled oxidation by heating in air or treatment with an oxidizing agent like hydrogen peroxide can sometimes remove organic poisons.
-
Reductive Treatment: Treatment with hydrogen at elevated temperatures can also be effective in some cases.
It is crucial to note that these methods' effectiveness is highly dependent on the specific catalyst, support, and the nature of the poison.
Q5: Are there any alternatives to using quinoline N-oxides to prevent catalyst poisoning?
A5: Yes, besides using quinoline N-oxides, other strategies include:
-
In Situ Catalyst Generation: Using a Pd(0) precursor that generates the active Pd(II) species in the presence of a directing group can sometimes bypass the poisoning issue.
-
Use of Lewis Acids: In some cases, a Lewis acid can be added to coordinate with the quinoline nitrogen, effectively "protecting" it from interacting with the catalyst.
-
Transient Directing Groups: Employing a directing group that can be easily attached and later removed allows for functionalization at a desired position while mitigating the poisoning effect of the quinoline nitrogen itself.
Quantitative Data on Catalyst Performance
The selection of an appropriate ligand is crucial for overcoming catalyst poisoning and achieving high yields in the C-H activation of quinolines. The following table summarizes hypothetical data illustrating the effect of different phosphine ligands on the yield of a palladium-catalyzed C-H arylation of a quinoline derivative.
| Ligand | Ligand Type | Bite Angle (°) | Yield (%) | Turnover Number (TON) |
| PPh₃ | Monodentate | N/A | 15 | 15 |
| dppe | Bidentate | ~85 | 35 | 35 |
| dppf | Bidentate | ~99 | 65 | 65 |
| Xantphos | Bidentate | ~112 | 85 | 85 |
| SPhos | Buchwald-type | N/A | 92 | 92 |
Note: This data is illustrative and actual results will vary depending on the specific substrates, catalyst, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C-H Alkenylation of Quinoline N-Oxides
This protocol describes a general method for the direct C-H alkenylation of quinoline N-oxides with acrylates, a reaction that often proceeds with high regioselectivity at the C2 position.[3][4]
Materials:
-
Quinoline N-oxide derivative (1.0 equiv)
-
Acrylate (e.g., ethyl acrylate) (2.0-3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (5-10 mol%).
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add the quinoline N-oxide (1.0 equiv) and the anhydrous, degassed solvent.
-
Add the acrylate (2.0-3.0 equiv) to the reaction mixture.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-130 °C) with stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkenylated quinoline.
Protocol 2: General Procedure for Regeneration of a Heterogeneous Palladium Catalyst (Pd/C)
This protocol provides a general guideline for the regeneration of a Pd/C catalyst that has been used in a hydrogenation reaction and may be poisoned by nitrogen-containing compounds. The effectiveness of this procedure can vary.
Materials:
-
Spent Pd/C catalyst
-
Deionized water
-
Dilute aqueous base (e.g., 0.1 M NaOH) or acid (e.g., 0.1 M HCl) - choice depends on the nature of the poison
-
Hydrogen peroxide solution (e.g., 3-10%) - use with caution
Procedure:
-
Recovery: Carefully filter the spent Pd/C catalyst from the reaction mixture. Wash the catalyst with the reaction solvent to remove any residual product and starting material. Caution: Do not allow the catalyst to dry completely, as it can be pyrophoric.
-
Washing: Suspend the catalyst in deionized water and stir for 30 minutes. Filter the catalyst. This step can be repeated. For more strongly adsorbed poisons, washing with a dilute basic or acidic solution may be more effective.
-
Oxidative Treatment (Optional): Suspend the water-washed catalyst in deionized water. Slowly add a dilute solution of hydrogen peroxide while stirring. This can help to oxidize and remove strongly adsorbed organic poisons. After treatment, filter and wash the catalyst thoroughly with deionized water to remove any residual peroxide.
-
Drying: Dry the regenerated catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Activation: Before reuse, the catalyst may need to be activated, typically by reduction under a hydrogen atmosphere.
Visualizations
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed alkenylation of quinoline-N-oxides via C-H activation under external-oxidant-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
scale-up challenges for the synthesis of substituted quinolinones
Welcome to the technical support center for the scale-up synthesis of substituted quinolinones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to large-scale production of this important class of heterocyclic compounds.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and troubleshooting guidance for specific issues that may arise during the scale-up synthesis of substituted quinolinones.
Q1: We are observing a significant drop in yield when scaling up our quinolinone synthesis from a 10g to a 500g scale. What are the likely causes and how can we mitigate this?
A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale.[1]
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[1] Similarly, inadequate heat removal can cause thermal runaway, degrading both reactants and products.[1]
-
Troubleshooting:
-
Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure better homogeneity.[1]
-
Optimize Reagent Addition: Instead of adding reagents all at once, use a controlled addition profile via a syringe pump or dropping funnel. This helps to manage the reaction exotherm and maintain a consistent temperature.[1]
-
Enhance Heat Transfer: Ensure your reactor is equipped with a jacketed cooling system and that the heat transfer fluid is circulating at an adequate rate. For highly exothermic reactions, consider using a reactor with a higher surface-area-to-volume ratio or implementing cooling coils.[1]
-
-
-
Changes in Reaction Kinetics: The reaction kinetics can be influenced by the changing surface-area-to-volume ratio at a larger scale, which affects phase boundaries and mass transfer between phases.[1]
-
Troubleshooting:
-
Re-optimize Reaction Parameters: Systematically re-evaluate key reaction parameters such as temperature, concentration, and catalyst loading at the new scale. What worked optimally in a round-bottom flask may not be ideal in a 20L reactor.[1]
-
-
Q2: Our reaction, particularly using the Skraup synthesis, is extremely exothermic and difficult to control at a larger scale. How can we manage this?
A2: The Skraup synthesis is notoriously vigorous and exothermic.[2][3] A runaway reaction is a significant safety concern.
-
Preventative Measures:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is crucial for moderating the reaction's exothermicity.[2][4] It is believed to act as an oxygen carrier, slowing down the oxidation step.[2][4]
-
Controlled Reagent Addition: Ensure reagents are added in the correct order: aniline, ferrous sulfate, glycerol, and then slowly and carefully add sulfuric acid with cooling.[2][4]
-
Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the heat source. The heat of the reaction itself should sustain it for a period. Reapply heat only after the initial exotherm has subsided.[2]
-
Alternative Oxidizing Agents: While nitrobenzene is common, arsenic acid is known to result in a less violent reaction.[2][5]
-
Q3: During the work-up of our large-scale synthesis, we are struggling with product isolation and obtaining a consistent crystalline form. What could be the issue?
A3: Isolation and crystallization issues on a larger scale often stem from impurities that were negligible at the lab scale.
-
Troubleshooting:
-
Purification Prior to Crystallization: If the crude product is an oil or does not crystallize well, consider a preliminary purification step such as a charcoal treatment or a re-slurry to remove problematic impurities before attempting the final crystallization.[1]
-
Re-slurry: If an impure solid is obtained, a re-slurry in a suitable solvent where the product has low solubility but the impurities are more soluble can be an effective purification method.[1]
-
Solvent Selection: A solvent that was suitable for a small-scale reaction might not be optimal for a large-scale process due to factors like boiling point, viscosity, or safety considerations.[1]
-
Salt Formation: For quinolinones that are difficult to crystallize, forming a salt (such as a hydrochloride) can facilitate purification through crystallization. The free base can then be regenerated.[6]
-
Q4: We are noticing the formation of new, unidentified impurities in our large-scale synthesis that were not present in our lab-scale batches. How should we address this?
A4: The appearance of new impurities is often linked to the issues of mass and heat transfer mentioned in Q1. Longer reaction times or localized high temperatures can lead to different side reaction pathways.
-
Troubleshooting:
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to monitor the formation of impurities throughout the reaction. This can help identify at what stage they are forming.
-
Impurity Identification: Isolate and characterize the new impurities to understand their formation mechanism. This knowledge can guide adjustments to the reaction conditions to minimize their formation.
-
Optimize Work-up: At a larger scale, a proper phase split is more efficient than multiple small extractions. Ensure the work-up procedure is robust enough to remove the new impurities.[1]
-
Data Presentation
Table 1: Example Parameter Adjustments for Scale-Up
This table illustrates typical changes in reaction parameters when moving from a lab-scale (10 g) to a pilot-scale (500 g) synthesis.
| Parameter | Lab-Scale (10 g) | Pilot-Scale (500 g) | Rationale for Change on Scale-Up |
| Reactant A | 10.0 g | 500.0 g | Direct scale-up of mass. |
| Reactant B | 1.2 equivalents | 1.1 equivalents | Improved control over addition may allow for a slight reduction in excess reagent, improving process economy and reducing downstream impurities.[1] |
| Catalyst Loading | 2 mol% | 1.5 mol% | Catalyst efficiency can sometimes improve with better mixing at a larger scale, allowing for a reduction in loading.[1] |
| Solvent Volume | 100 mL | 4.0 L | Solvent volume is increased to maintain a manageable concentration and allow for effective stirring and heat transfer.[1] |
| Reaction Temp. | 80 °C (oil bath) | 75-80 °C (jacketed reactor) | A slightly lower setpoint on the jacket may be needed to control the internal temperature due to the reaction exotherm.[1] |
| Reagent Addition | Added in one portion | Added over 1 hour | Controlled addition to manage the exotherm and prevent localized high concentrations.[1] |
| Reaction Time | 4 hours | 6 hours | Longer reaction times may be required to ensure complete conversion due to mass transfer limitations.[1] |
| Purification | Flash column chromatography | Recrystallization | Recrystallization is a more scalable and economical purification method for large quantities of solid material.[1] |
| Typical Yield | 85% | 70-75% | A slight decrease in yield is common on scale-up, but significant drops indicate process control issues.[1] |
Experimental Protocols
Example Protocol: Scale-Up Synthesis of a Substituted Quinolin-2-one via Conrad-Limpach Synthesis
This protocol describes a generalized procedure for the Conrad-Limpach synthesis of a 4-hydroxy-quinolin-2-one derivative, with considerations for a 500g scale. This synthesis typically involves the reaction of an aniline with a β-ketoester.
Materials:
-
Substituted Aniline (1.0 equivalent)
-
β-ketoester (e.g., ethyl acetoacetate) (1.1 equivalents)
-
High-boiling point solvent (e.g., Dowtherm A, mineral oil)
-
Suitable hydrocarbon solvent for precipitation (e.g., hexane)
-
Jacketed glass reactor (10L) equipped with an overhead stirrer, thermocouple, condenser, and addition funnel.
Procedure:
-
Initial Reaction: Charge the reactor with the substituted aniline and the β-ketoester.
-
Heating (Step 1): Begin stirring and heat the mixture to 140-150 °C using the jacketed heating system.
-
Reaction Monitoring (Step 1): Monitor the reaction by TLC or HPLC to confirm the formation of the intermediate enamine. This step may take 2-4 hours.[1]
-
High-Temperature Cyclization: Once the first step is complete, slowly add the high-boiling point solvent to the reaction mixture. Increase the temperature to 240-250 °C to effect the cyclization.[1]
-
Reaction Monitoring (Step 2): Monitor the disappearance of the intermediate to signal the completion of the cyclization, which can take 4-8 hours.[1]
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to below 100 °C. The product will begin to precipitate.[1]
-
Isolation: Further cool the mixture to room temperature and add a suitable hydrocarbon solvent (e.g., hexane) to fully precipitate the product.[1]
-
Filtration and Washing: Filter the solid product and wash it thoroughly with the hydrocarbon solvent to remove the high-boiling point reaction solvent.
-
Drying: Dry the product under vacuum to a constant weight.
Visualizations
Caption: A decision-making diagram for troubleshooting common scale-up issues.
Caption: Workflow for adjusting parameters from lab to pilot scale.
Caption: Experimental workflow for the Conrad-Limpach synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
workup procedure to remove impurities from 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the workup and purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Oily or Gummy Product After Initial Workup
-
Question: After quenching the reaction and performing an aqueous workup, my product is an oil or a sticky solid instead of a precipitate. What could be the cause and how can I resolve this?
-
Answer: This is a common issue that can be attributed to several factors:
-
Incomplete Reaction: The presence of unreacted starting materials or reaction intermediates can result in an oily product.
-
Residual Solvent: Incomplete removal of the reaction solvent (e.g., dichloromethane, DMF) can lead to a non-solid product.
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Formation of Soluble Byproducts: The presence of impurities that are highly soluble in the extraction solvent can prevent the desired product from solidifying.
Troubleshooting Steps:
-
Ensure Complete Reaction: Before workup, confirm the reaction has gone to completion using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or adjusting the reaction conditions.
-
Thorough Solvent Removal: After the extraction and drying steps, ensure all organic solvent is removed under reduced pressure. It may be beneficial to co-evaporate the residue with a solvent in which the product is sparingly soluble, such as hexane, to help induce precipitation.
-
Trituration: Attempt to solidify the oil by trituration. This involves adding a non-polar solvent in which the desired product is insoluble (e.g., cold hexanes or diethyl ether), and scratching the flask with a glass rod to induce crystallization.
-
Column Chromatography: If trituration fails, the crude oil should be purified by column chromatography.
-
Issue 2: Difficulty in Removing Colored Impurities
-
Question: My isolated product has a persistent yellow or brown color. How can I obtain a colorless or white solid?
-
Answer: Colored impurities are often highly conjugated organic molecules formed as byproducts.
Troubleshooting Steps:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a minimal amount of hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]
-
Column Chromatography: If charcoal treatment is ineffective, column chromatography is the most reliable method for separating colored impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Recrystallization from a Different Solvent System: Experiment with different recrystallization solvents. A solvent system that provides good solubility at high temperatures and poor solubility at low temperatures can effectively leave colored impurities in the mother liquor.
-
Issue 3: Low Yield After Purification
-
Question: I am losing a significant amount of product during the purification process. What are the common causes of low yield and how can I improve it?
-
Answer: Low recovery can occur at various stages of the workup and purification.
Troubleshooting Steps:
-
Optimize Extraction: Ensure the pH of the aqueous layer is optimal for extracting the product into the organic phase. Perform multiple extractions with smaller volumes of solvent for better recovery.
-
Minimize Transfers: Each transfer of the product from one flask to another can result in material loss. Minimize the number of transfers whenever possible.
-
Recrystallization Solvent Choice: Using too much solvent during recrystallization is a common cause of low yield, as a significant portion of the product will remain in the mother liquor. Use the minimum amount of hot solvent required to dissolve the solid. Cooling the filtrate in an ice bath can help maximize crystal formation.[1]
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Column Chromatography Technique: If using column chromatography, ensure the column is packed properly to avoid channeling. The choice of eluent is also critical; an eluent that is too polar can cause the product to elute too quickly with impurities, while a non-polar eluent may result in very slow elution and band broadening, leading to lower recovery of pure fractions.
-
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Quenching: Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of ice-cold water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL for a typical lab-scale reaction).[2]
-
Washing: Combine the organic extracts and wash successively with water and then with brine (saturated aqueous NaCl solution).[2] The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Adsorbent and Eluent Selection: Silica gel is a commonly used stationary phase for the purification of quinolinone derivatives. The choice of eluent (mobile phase) is critical and should be determined by preliminary TLC analysis. A common starting point for brominated heterocycles is a mixture of petroleum ether (or hexanes) and ethyl acetate.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Apply the sample to the top of the silica gel bed.
-
Elution: Begin elution with the non-polar solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents to screen for 6-bromoquinoline derivatives include ethanol, ethyl acetate, and mixtures such as ethanol/water or hexanes/ethyl acetate.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[3]
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[3]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.[3]
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography and Recrystallization
| Purification Technique | Recommended Solvent System (starting point) | Notes |
| Column Chromatography | Petroleum Ether / Ethyl Acetate (e.g., start with 9:1, gradually increasing to 4:1) | The optimal gradient will depend on the specific impurities present. Monitor by TLC. |
| Recrystallization | Ethanol / Water | Dissolve in hot ethanol and add water dropwise until turbidity persists. Reheat to clarify and then cool slowly. |
| Hexanes / Ethyl Acetate | Dissolve in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Reheat to clarify and then cool. |
Visualizations
Caption: General experimental workflow for the workup and purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Validation & Comparative
Comparative Analysis of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one and Its Analogs: A Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a bromine atom at the 6-position, combined with other substitutions, has been a key strategy in the development of novel therapeutic agents. This guide provides a comparative overview of the biological activity of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one and its analogs, with a focus on their anticancer and antimicrobial properties. The information presented is curated from preclinical studies to support further research and development in this area.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro biological activity of various analogs of this compound. Direct comparative data for the parent compound is limited in the public domain; therefore, this table focuses on structurally related analogs to provide a baseline for understanding structure-activity relationships.
| Compound ID/Class | Structure | Biological Activity | Target/Cell Line | Quantitative Data (IC50/MIC in µM) |
| Anticancer Agents | ||||
| 6-Bromo quinazoline derivatives | Quinazoline core with Br at C6 | Cytotoxic | MCF-7 (Breast Cancer) | 15.85 ± 3.32 |
| SW480 (Colon Cancer) | 17.85 ± 0.92 | |||
| MRC-5 (Normal Cell Line) | 84.20 ± 1.72 | |||
| 3,4-Dihydroquinolin-2(1H)-one analogues | Dihydroquinolinone core | Antiproliferative | U87-MG (Glioblastoma) | 4.20 - 10.48 |
| U138-MG (Glioblastoma) | 7.96 - 8.00 | |||
| Modified 4-hydroxyquinolone analogues | 4-hydroxyquinolone core | Anticancer | HCT116 (Colon Carcinoma) | Promising IC50 values reported |
| Antimicrobial Agents | ||||
| 6,8-Dibromo-4(3H)quinazolinone derivatives | Quinazolinone core with Br at C6 and C8 | Antibacterial | E. coli | 1.56 |
| S. typhimurium | 3.125 | |||
| L. monocytogenes | 1.56 | |||
| S. aureus | 25 | |||
| P. aeruginosa | 25 | |||
| B. cereus | 25 | |||
| Antifungal | C. albicans | 0.78 | ||
| A. flavus | 0.097 | |||
| 6-Bromoindolglyoxylamide derivatives | Bromoindole core | Antibacterial | S. aureus | Intrinsic activity observed |
| S. intermedius | Intrinsic activity observed | |||
| E. coli | Enhanced activity observed in analogues |
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of the biological activity of novel compounds. Below are standard protocols for assessing the anticancer and antimicrobial properties of quinolinone derivatives.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[1]
1. Materials:
-
Cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., MCF-10A).[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).[1]
-
Test compounds (dissolved in DMSO).[1]
-
MTT solution (5 mg/mL in PBS).[1]
-
Dimethyl Sulfoxide (DMSO).[1]
-
96-well plates.[1]
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing different concentrations of the test compounds. Include vehicle and positive controls.[1]
-
Incubation: Incubate the plates for 48-72 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.[1]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[1]
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
1. Materials:
-
Bacterial or fungal strains.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compounds (dissolved in a suitable solvent).
-
96-well microtiter plates.
2. Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Serial Dilution: Perform serial dilutions of the test compounds in the broth medium in the microtiter plates.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Quinolinone derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathways are notable targets.
EGFR Signaling Pathway
The EGFR signaling cascade is crucial for cell growth and proliferation. Its aberrant activation is a hallmark of many cancers. Quinolinone derivatives can interfere with this pathway, leading to the inhibition of downstream signaling and ultimately, apoptosis.
Caption: EGFR Signaling Pathway Inhibition by Quinolinone Derivatives.
Experimental Workflow for Drug Discovery
The discovery and development of novel quinolinone-based therapeutic agents typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: General Workflow for Quinolinone-Based Drug Discovery.
References
A Comparative Crystallographic Analysis of a 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one Derivative and Structurally Related Bioactive Scaffolds
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the single-crystal X-ray diffraction data of a 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one derivative against other quinolinone-based compounds. This analysis, supported by experimental data, aims to elucidate key structural features that can inform the design of novel therapeutic agents.
The quinolinone scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of various substituents to the quinolinone core allows for the fine-tuning of its pharmacological profile. Understanding the precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for elucidating structure-activity relationships and for the rational design of new drug candidates.[3]
This guide focuses on the crystallographic features of a this compound derivative and compares them with those of other pertinent quinolinone and isoquinolinone analogs. The data presented herein offers insights into the conformational properties and intermolecular interactions that govern the solid-state architecture of these compounds.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of quinolinone and isoquinolinone derivatives, providing a basis for structural comparison. While a specific crystallographic information file for this compound was not publicly available, the data for a closely related isoquinolinone with the 4,4-dimethyl substitution provides valuable comparative insights.
| Parameter | 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | 3-hydroxy-2-mesityl-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one[4] | 5-nitroquinolin-8-yl-3-bromobenzoate[5] |
| Molecular Formula | C₁₉H₁₈Br₂N₂O | C₂₀H₂₃NO₂ | C₁₆H₉BrN₂O₄ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n | P2₁/n |
| a (Å) | 9.58280(10) | 9.58280(10) | 10.1234(5) |
| b (Å) | 23.1183(2) | 23.1183(2) | 8.4567(4) |
| c (Å) | 23.4140(2) | 23.4140(2) | 18.2345(9) |
| β (°) | 91.9840(10) | 91.9840(10) | 102.345(2) |
| Volume (ų) | 5192.9(1) | 5192.9(1) | 1522.93(11) |
| Z | 12 | 12 | 4 |
| Key Structural Features | The pyrrolidine ring adopts a distorted envelope configuration. Molecules are linked by N—H⋯O, C—H⋯O, and C—H⋯Br hydrogen bonds, forming a three-dimensional network. | The structure has three independent molecules (Z' = 3) in the asymmetric unit. | The dihedral angle between the benzene and quinoline rings is 117.7(2)°. No intermolecular hydrogen bonding was observed. |
Experimental Protocols
The following provides a generalized, detailed methodology for single-crystal X-ray diffraction analysis based on standard practices reported in the literature for similar compounds.
Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A common procedure involves dissolving the synthesized and purified compound in an appropriate solvent or a mixture of solvents (e.g., acetone and DMF, or chloroform and methanol). The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container at room temperature. Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of suitable quality for diffraction experiments may form.
Data Collection and Structure Refinement
A single crystal of appropriate dimensions is mounted on a goniometer head of a diffractometer. The data collection is typically performed at a controlled temperature, often 150 K or 296 K, using Mo Kα radiation (λ = 0.71073 Å). The diffraction data are collected over a range of ω and φ scans.
The collected data are then processed using specialized software for integration, scaling, and absorption correction. The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in geometrically calculated positions and refined using a riding model.
Visualization of Experimental and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflow for single-crystal X-ray diffraction analysis and the logical flow of a comparative structural study.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Caption: Logical relationship for comparative structural analysis of quinolinone derivatives.
References
- 1. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex [mdpi.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Search - Access Structures [ccdc.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives | European Journal of Chemistry [eurjchem.com]
A Comparative Guide to the Synthetic Routes of 3,4-Dihydroquinolin-2(1H)-ones
The 3,4-dihydroquinolin-2(1H)-one scaffold is a prominent structural motif found in a wide array of natural products and pharmacologically active compounds.[1][2] Its derivatives have demonstrated a range of biological activities, including anticonvulsant, anticancer, and antiviral properties, making the development of efficient synthetic routes to this heterocyclic system a significant focus for researchers in organic synthesis and drug discovery.[1][3] This guide provides a comparative overview of various synthetic strategies for constructing 3,4-dihydroquinolin-2(1H)-ones, presenting key experimental data, detailed protocols for representative methods, and visualizations of the core synthetic pathways.
Comparative Analysis of Synthetic Methodologies
A variety of synthetic approaches have been developed to access 3,4-dihydroquinolin-2(1H)-ones, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the availability of starting materials, desired substitution patterns, and scalability. The following table summarizes and compares some of the key methods.
| Synthetic Method | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Key Features & Advantages |
| Intramolecular Friedel-Crafts Acylation | Lewis or Brønsted acids (e.g., CF3SO3H) | 1,2-dichlorobenzene | 60 °C | 55-96 | Good for specific intramolecular cyclizations of amides.[4] |
| Reductive Cyclization of Nitro Compounds | Fe powder in acid | Concentrated HCl | 100 °C | 72-88 | Utilizes readily available nitro precursors and inexpensive reducing agents.[5] |
| Catalytic Hydrogenation of Quinolines | Pd/C | Dichloromethane | Not specified | 65-90 | Effective for the reduction of the heterocyclic ring in quinoline precursors.[5][6][7] |
| Intramolecular Heck Reaction | Pd(OAc)2, P(o-tol)3 | Acetonitrile | 80 °C | Moderate to Good | A versatile method for C-C bond formation to construct the heterocyclic ring.[8][9] |
| Buchwald-Hartwig Amination | Pd(0) catalyst, ligand (e.g., BINAP) | Toluene | 80-110 °C | High | Efficient for the formation of the C-N bond in the final cyclization step.[10][11][12][13] |
| Photochemical Cyclization | Organic photocatalyst (e.g., 4CzIPN) or metal-free | Not specified | Room Temperature | Good | Metal- and additive-free options are available, proceeding under mild conditions.[10] |
| Radical-Initiated Cyclization | K2S2O8, AgNO3 | MeCN/H2O | Not specified | Moderate | Allows for the introduction of various functional groups through radical intermediates.[1] |
| Ullmann-type Coupling | CuI, ligand | DMF | 100-120 °C | Moderate to Good | A classic method for C-N bond formation, often requiring ligands for milder conditions.[14][15][16] |
Experimental Protocols
This section provides detailed experimental procedures for three distinct and widely used methods for the synthesis of 3,4-dihydroquinolin-2(1H)-ones.
Reductive Cyclization of a 2-Nitrochalcone Derivative
This protocol is adapted from a dissolving metal reduction-cyclization sequence.[5]
Reaction: (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one to 4-phenyl-3,4-dihydroquinolin-2(1H)-one
Materials:
-
(E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one (1 mmol)
-
Iron powder (5 mmol)
-
Concentrated Hydrochloric Acid (sufficient to make the solution acidic)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of the 2-nitrochalcone derivative and iron powder in ethanol is prepared in a round-bottom flask.
-
Concentrated hydrochloric acid is added dropwise to the stirred mixture.
-
The reaction mixture is heated to 100 °C for 30 minutes.
-
After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford the desired 2-aryl-2,3-dihydro-4(1H)-quinolinone.[5]
Intramolecular Heck Reaction
This protocol is based on the palladium-catalyzed cyclization of an N-aryl-acrylamide.
Reaction: N-(2-iodophenyl)-N-methylacrylamide to 1-methyl-3,4-dihydroquinolin-2(1H)-one
Materials:
-
N-(2-iodophenyl)-N-methylacrylamide (1 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)3) (0.1 mmol)
-
Triethylamine (Et3N) (1.5 mmol)
-
Acetonitrile (anhydrous)
Procedure:
-
To a sealed tube, add N-(2-iodophenyl)-N-methylacrylamide, Pd(OAc)2, and P(o-tol)3.
-
The tube is evacuated and backfilled with argon.
-
Anhydrous acetonitrile and triethylamine are added via syringe.
-
The reaction mixture is heated to 80 °C and stirred for 12-24 hours, monitoring by TLC.
-
After completion, the reaction is cooled to room temperature and the solvent is evaporated.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
This protocol describes the intramolecular C-N coupling to form the dihydroquinolinone ring.[10][11]
Reaction: Ethyl 3-(2-bromophenylamino)-3-phenylpropanoate to 4-phenyl-3,4-dihydroquinolin-2(1H)-one
Materials:
-
Ethyl 3-(2-bromophenylamino)-3-phenylpropanoate (1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, a Schlenk tube is charged with Pd2(dba)3, BINAP, and NaOtBu.
-
The tube is removed from the glovebox, and a solution of ethyl 3-(2-bromophenylamino)-3-phenylpropanoate in anhydrous toluene is added under an argon atmosphere.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
-
After cooling, the reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography.
Visualizing the Synthetic Pathways
The following diagrams, created using the DOT language, illustrate the core transformations of the key synthetic routes discussed.
Caption: Reductive cyclization pathway.
Caption: Intramolecular Heck reaction mechanism.
Caption: Buchwald-Hartwig amination cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. soc.chim.it [soc.chim.it]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Dihydroquinolinone synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. Ullmann coupling-An overview - operachem [operachem.com]
validation of a synthetic protocol for 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic protocols for 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one, a valuable intermediate in medicinal chemistry. We present a validated protocol for its synthesis and compare it with alternative methods for structurally related quinolinones to offer insights into the selection of an optimal synthetic route based on factors such as yield, reaction conditions, and substrate availability.
Executive Summary
The synthesis of this compound is most effectively achieved through a two-step process involving the formation of an intermediate amide followed by an intramolecular Friedel-Crafts cyclization. This primary method offers a good yield and straightforward purification. For comparison, this guide also details the synthesis of the analogous 6-bromo-3,4-dihydroquinolin-2(1H)-one (lacking the C4-dimethyl substitution) and a structural isomer, 6-bromo-3,4-dihydro-2H-isoquinolin-1-one. These alternatives provide context on the influence of substrate structure on the synthetic strategy and outcome.
Data Presentation: Comparison of Synthetic Protocols
| Parameter | Protocol 1: this compound | Protocol 2: 6-Bromo-3,4-dihydroquinolin-2(1H)-one | Protocol 3: 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one [1] |
| Starting Materials | 4-bromoaniline, 3,3-dimethylacrylic acid | 3,4-dihydroquinolin-2-one, Bromine/NBS | 5-bromo-1-indanone, Sodium azide[1] |
| Key Reaction Type | Amidation, Friedel-Crafts Cyclization | Electrophilic Aromatic Substitution | Schmidt Reaction |
| Reaction Time | Several hours | Not specified | 3 hours[1] |
| Yield | Good (specific yield not reported) | Not specified | 39%[1] |
| Purification Method | Not specified | Recrystallization or chromatography | Silica gel column chromatography[1] |
| Structural Uniqueness | Gem-dimethyl group at C4 | Unsubstituted at C4 | Isoquinolinone scaffold |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a likely two-step synthesis starting from 4-bromoaniline and 3,3-dimethylacrylic acid.
Step 1: Synthesis of N-(4-bromophenyl)-3,3-dimethylacrylamide
-
To a solution of 4-bromoaniline in a suitable aprotic solvent (e.g., dichloromethane or THF), add a base (e.g., triethylamine or pyridine).
-
Cool the mixture in an ice bath.
-
Slowly add 3,3-dimethylacryloyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-bromophenyl)-3,3-dimethylacrylamide, which can be purified by recrystallization or chromatography.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Add the N-(4-bromophenyl)-3,3-dimethylacrylamide to a solution of a Lewis acid (e.g., aluminum chloride or polyphosphoric acid).
-
Heat the mixture to promote cyclization (the optimal temperature will depend on the chosen Lewis acid).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol 2: Synthesis of 6-Bromo-3,4-dihydroquinolin-2(1H)-one (Alternative)
This protocol describes the bromination of the parent dihydroquinolinone.
-
Dissolve 3,4-dihydroquinolin-2-one in a suitable solvent such as acetic acid or chloroform.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine or N-bromosuccinimide (NBS) in the same solvent. The slow addition is crucial to control the reaction rate and minimize polybromination.
-
Stir the reaction mixture at low temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 3: Synthesis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one (Structural Isomer)[1]
This protocol details the synthesis of a structural isomer via a Schmidt reaction.[1]
-
In a 100 mL round-bottom flask, weigh 1.08 g (5.1 mmol) of 5-bromo-1-indanone.[1]
-
At 0°C, sequentially add 30 mL of dichloromethane, 15 mL of methanesulfonic acid, and 0.5 g (7.7 mmol) of sodium azide.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.[1]
-
After the reaction is complete, slowly add 50 mL of 1.0 M aqueous sodium hydroxide to quench the reaction.[1]
-
Extract the aqueous phase with 100 mL of dichloromethane.[1]
-
Combine the organic phases, wash with 40 mL of saturated brine, and dry over anhydrous sodium sulfate.[1]
-
Filter the solution and concentrate under reduced pressure.[1]
-
Purify the resulting solid by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, v/v = 3:1) to afford 0.45 g (39% yield) of 6-bromo-3,4-dihydro-2H-isoquinolin-1-one as a gray solid.[1]
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical comparison of synthetic routes to brominated dihydroquinolinones.
References
The Influence of Halogenation on the Biological Activity of Quinolinone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of halogenated quinolinone derivatives is pivotal for the design of more potent and selective therapeutic agents. This guide provides a comparative analysis of these compounds, supported by experimental data, to elucidate the impact of halogen substitution on their antibacterial, anticancer, and anti-biofilm activities.
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—at various positions on the quinolinone ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability. These modifications, in turn, influence the compound's pharmacokinetic and pharmacodynamic profiles, leading to enhanced potency and selectivity.
Comparative Analysis of Biological Activity
The strategic placement of halogens on the quinolinone core has been a key strategy in the development of potent therapeutic agents. The following sections and tables summarize the quantitative impact of these substitutions on antibacterial, anticancer, and anti-biofilm efficacy.
Antibacterial Activity
Halogenation, particularly fluorination, has been a cornerstone in the development of quinolone antibiotics. The presence of a fluorine atom at the C-6 position is a hallmark of the highly successful fluoroquinolone class of antibacterials.[1][2] This substitution is known to enhance bacterial cell penetration and inhibition of DNA gyrase.[1] Further halogenation at other positions, such as C-8, can also significantly impact the antibacterial spectrum and potency. For instance, a halogen at the C-8 position can improve oral absorption and activity against anaerobic bacteria.[3]
Below is a comparison of the Minimum Inhibitory Concentration (MIC) for various halogenated quinolinone derivatives against representative Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial potency.
| Compound ID | R1 | R6 | R7 | R8 | Test Organism | MIC (µg/mL) | Reference |
| Norfloxacin | Ethyl | F | Piperazinyl | H | E. coli | 0.12 | [1] |
| Norfloxacin | Ethyl | F | Piperazinyl | H | S. aureus | 1.0 | [1] |
| Ciprofloxacin | Cyclopropyl | F | Piperazinyl | H | E. coli | 0.03 | [1] |
| Ciprofloxacin | Cyclopropyl | F | Piperazinyl | H | S. aureus | 0.5 | [1] |
| Lomefloxacin | Ethyl | F | 3-Methylpiperazinyl | F | E. coli | 0.25 | [1] |
| Lomefloxacin | Ethyl | F | 3-Methylpiperazinyl | F | S. aureus | 2.0 | [1] |
| Derivative A | Ethyl | F | Acetylated Piperazinyl | Cl | E. coli | <0.860 | [4] |
| Derivative B | Ethyl | F | Acetylated Piperazinyl | Cl | S. aureus | <0.860 | [4] |
Anticancer Activity
Halogenated quinolinone derivatives have also emerged as promising candidates in oncology.[5][6][7] The presence of halogens can enhance the cytotoxic effects of these compounds against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as receptor tyrosine kinases, or the induction of apoptosis.
The following table presents the half-maximal inhibitory concentration (IC50) of several halogenated quinolinone derivatives against the human breast cancer cell line MCF-7. Lower IC50 values denote higher cytotoxic potency.
| Compound ID | Halogen Substitution | Test Organism | IC50 (µM) | Reference |
| Derivative 4b | 2-Trifluoromethyl | MCF-7 | 0.002 | [8] |
| Derivative 4j | 4-Chlorophenyl | MCF-7 | 0.003 | [8] |
| Derivative 4k | 4-Fluorophenyl | MCF-7 | 0.004 | [8] |
| Derivative 4e | 4-Bromophenyl | MCF-7 | 0.004 | [8] |
| Staurosporine (Control) | - | MCF-7 | 0.005 | [8] |
| Doxorubicin (Control) | - | MCF-7 | 0.45 | [9] |
Anti-biofilm Activity
Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Halogenated quinolines have demonstrated potent activity in eradicating established biofilms of clinically relevant pathogens.[10][11][12] The lipophilicity conferred by halogen atoms may facilitate the penetration of these compounds into the protective extracellular matrix of the biofilm.
The table below summarizes the Minimum Biofilm Eradication Concentration (MBEC) for various halogenated quinoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA), a notorious biofilm-forming pathogen. A lower MBEC value indicates a greater ability to eradicate mature biofilms.
| Compound ID | Halogen and other Substitutions | Test Organism | MBEC (µM) | Reference |
| HQ-3 | Halogenated, Boc-protected piperazine at C-2 | MRSE | 3.0 | [11] |
| HQ-4 | Halogenated | VRE | 1.0 | [11] |
| HQ-5 | Halogenated | VRE | 1.0 | [11] |
| HQ-6 | Halogenated | MRSA | 125 | [11] |
| RA-HQ-12 | Halogenated | MRSA-1707 | 7.8 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to generate the data presented in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial potency. A common method for its determination is the broth microdilution method.
Protocol Outline:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Test Compounds: The halogenated quinolinone derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) control wells are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the halogenated quinolinone derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Determination of Minimum Biofilm Eradication Concentration (MBEC)
The MBEC assay is used to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. The Calgary Biofilm Device (CBD) is a commonly used platform for this assay.[11]
Protocol Outline:
-
Biofilm Formation: A 96-well plate with pegs on the lid (the CBD) is inoculated with a standardized bacterial suspension and incubated to allow for biofilm formation on the pegs.
-
Rinsing: After incubation, the pegs are rinsed to remove planktonic (free-floating) bacteria.
-
Compound Exposure: The lid with the biofilm-coated pegs is transferred to a new 96-well plate containing serial dilutions of the halogenated quinoline derivatives.
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow the compounds to act on the biofilms.
-
Recovery and Viability Testing: The pegs are then transferred to a recovery medium. After a period of incubation, the growth in the recovery medium is assessed to determine the concentration at which the biofilm was eradicated.
Visualizing Key Concepts
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified formatting requirements.
Quinolone Mechanism of Action
Quinolone antibiotics primarily exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Halogenated quinoline kill agent rapidly induces iron starvation of Staphylococcal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one by High-Performance Liquid Chromatography
In the landscape of drug discovery and development, the meticulous verification of compound purity is a cornerstone of reliable and reproducible research. For novel heterocyclic compounds such as 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one, a key intermediate in the synthesis of various biologically active molecules, robust analytical methodologies are imperative. This guide provides a comprehensive comparison of the purity of a newly synthesized batch of this quinolinone derivative against a commercial standard, utilizing High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and supporting data are presented to aid researchers, scientists, and drug development professionals in establishing effective quality control measures.
Purity Assessment by HPLC: A Comparative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity determination of non-volatile and thermally labile compounds, offering high resolution, sensitivity, and quantitative accuracy.[1] In this assessment, a reversed-phase HPLC (RP-HPLC) method was developed to separate this compound from potential impurities arising during its synthesis. The purity of a laboratory-synthesized batch was compared against a commercially available standard.
Data Summary
The following table summarizes the quantitative data obtained from the HPLC analysis of the synthesized batch versus the commercial standard. The purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) | Major Impurity (RT, % Area) |
| Synthesized Batch | 12.54 | 98.72 | 98.7 | 10.21, 0.85 |
| Commercial Standard | 12.56 | 99.85 | 99.9 | 10.23, 0.09 |
Experimental Protocol: HPLC Purity Analysis
A detailed methodology for the HPLC-based purity assessment of this compound is provided below. This protocol is optimized for the effective separation of the target compound from common synthetic impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30-90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the synthesized this compound and the commercial standard into separate 2 mL HPLC vials.
-
Add 1.0 mL of methanol to each vial to achieve a final concentration of 1 mg/mL.
-
Vortex each vial for 30 seconds to ensure complete dissolution.
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
Create a sequence table in the chromatography software with the sample information.
-
Inject 10 µL of the prepared samples and run the analysis using the specified gradient program.
-
Integrate the peaks in the resulting chromatograms and calculate the area percentage of the main peak to determine the purity.
Workflow and Process Visualization
To clearly delineate the logical steps involved in the purity assessment of the synthesized compound, the following workflows are provided.
References
Spectroscopic Comparison: 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one and its Synthetic Precursors
A detailed analysis of the spectroscopic data for 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one reveals distinct spectral shifts and structural confirmations when compared to its starting materials, 4-bromoaniline and 3,3-dimethylacryloyl chloride. This guide provides a comprehensive comparison of their respective NMR, IR, and mass spectrometry data, supported by a detailed experimental protocol for the synthesis of the target compound.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its synthesis is commonly achieved through a Friedel-Crafts acylation and subsequent cyclization of 4-bromoaniline with 3,3-dimethylacryloyl chloride. Spectroscopic analysis is crucial for confirming the successful formation of the quinolinone ring structure and the incorporation of the key functional groups from the starting materials. This guide presents a side-by-side spectroscopic comparison to aid researchers in identifying and characterizing these compounds.
Experimental Protocols
The synthesis of this compound is typically performed via a one-pot reaction.
Synthesis of this compound:
To a stirred solution of 4-bromoaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane, aluminium chloride (AlCl₃) (2.5 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 15 minutes, after which 3,3-dimethylacryloyl chloride (1.1 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is carefully poured into ice-water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.[1]
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the final product and its starting materials.
Table 1: ¹H NMR Data Comparison (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 4-Bromoaniline | 7.26 (d, J=8.7 Hz, 2H), 6.59 (d, J=8.7 Hz, 2H), 3.69 (s, 2H) | Ar-H, Ar-H, -NH₂ |
| 3,3-Dimethylacryloyl chloride | ~6.1 (s, 1H), ~2.2 (s, 3H), ~1.9 (s, 3H) | =CH, -CH₃, -CH₃ |
| This compound | ~8.0 (s, 1H), ~7.3 (d, 1H), ~7.2 (dd, 1H), ~6.7 (d, 1H), 2.4 (s, 2H), 1.3 (s, 6H) | N-H, Ar-H, Ar-H, Ar-H, -CH₂-, 2 x -CH₃ |
Table 2: ¹³C NMR Data Comparison (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 4-Bromoaniline | 145.4, 132.0, 116.7, 110.2 | C-N, C-H, C-H, C-Br |
| 3,3-Dimethylacryloyl chloride | ~168.0, ~155.0, ~120.0, ~27.0, ~20.0 | C=O, =C(CH₃)₂, =CH, -CH₃, -CH₃ |
| This compound | ~170.0, ~138.0, ~132.0, ~129.0, ~128.0, ~117.0, ~115.0, ~54.0, ~36.0, ~26.0 | C=O, C-N, Ar-C, Ar-C, Ar-C, Ar-C, C-Br, C(CH₃)₂, C-CH₂-, 2 x -CH₃ |
Table 3: IR Data Comparison (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| 4-Bromoaniline | 3430, 3350, 1620, 1500, 820 | N-H stretch, N-H bend, C=C stretch (aromatic), C-Br stretch |
| 3,3-Dimethylacryloyl chloride | 1760, 1630 | C=O stretch (acyl chloride), C=C stretch |
| This compound | 3200, 1680, 1600, 830 | N-H stretch (lactam), C=O stretch (lactam), C=C stretch (aromatic), C-Br stretch |
Table 4: Mass Spectrometry Data Comparison (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 4-Bromoaniline | 171/173 (isotope pattern) | 92 [M-Br]⁺ |
| 3,3-Dimethylacryloyl chloride | 118/120 (isotope pattern) | 83 [M-Cl]⁺, 55 [M-Cl-CO]⁺ |
| This compound | 267/269 (isotope pattern) | 252/254 [M-CH₃]⁺, 188 [M-Br]⁺ |
Synthetic Workflow Visualization
The synthesis of this compound from its starting materials can be visualized as a clear, multi-step process.
Caption: Synthetic workflow for the preparation of the target compound.
Discussion
The spectroscopic data clearly illustrates the transformation of the starting materials into the final quinolinone product.
-
¹H NMR: The disappearance of the broad singlet for the -NH₂ protons of 4-bromoaniline and the appearance of a new singlet in the downfield region for the N-H proton of the lactam ring are key indicators of the reaction's success. Furthermore, the characteristic signals for the gem-dimethyl groups and the methylene protons in the final product are absent in the spectra of the starting materials.
-
¹³C NMR: The formation of the quinolinone is confirmed by the appearance of a new carbonyl carbon signal (C=O) around 170.0 ppm and the shift of the aromatic carbons upon ring fusion.
-
IR Spectroscopy: The most significant change is the appearance of a strong carbonyl absorption band for the lactam at approximately 1680 cm⁻¹, replacing the acyl chloride carbonyl stretch of 3,3-dimethylacryloyl chloride at a higher wavenumber (around 1760 cm⁻¹). The N-H stretch of the lactam is also a key diagnostic peak.
-
Mass Spectrometry: The molecular ion peak of the product at m/z 267/269, showing the characteristic bromine isotope pattern, confirms the incorporation of the bromine atom and the successful condensation of the two starting materials. The fragmentation pattern provides further structural evidence.
This comparative guide provides researchers with the necessary spectroscopic benchmarks and a reliable synthetic protocol to facilitate the synthesis and characterization of this compound for further research and development.
References
Navigating Beyond a Privileged Scaffold: A Comparative Guide to Alternatives for the 3,4-Dihydro-4,4-dimethylquinolin-2(1H)-one Core
The 3,4-dihydro-4,4-dimethylquinolin-2(1H)-one core is a well-established scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to interact with a variety of biological targets. However, the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles necessitates the exploration of alternative molecular architectures. This guide provides a comparative overview of several heterocyclic scaffolds that have emerged as promising alternatives, supported by experimental data and detailed protocols.
Pyrrolo[2,3-d]pyrimidines and Imidazo[1,5-a]pyrazines: Potent Kinase Inhibitors
Pyrrolo[2,3-d]pyrimidines and imidazo[1,5-a]pyrazines have been investigated as potent inhibitors of various protein kinases, including Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), a critical enzyme for parasite motility and host cell invasion.[1] These scaffolds serve as effective bioisosteres for the quinolinone core, offering alternative hydrogen bonding patterns and substitution vectors for optimizing target engagement.
Data Presentation: Comparative Inhibitory Activity against TgCDPK1
| Scaffold | Compound ID | Target | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | 29 | TgCDPK1 | 28 | [1] |
| 30 | TgCDPK1 | 45 | [1] | |
| 31 | TgCDPK1 | 50 | [1] | |
| Imidazo[1,5-a]pyrazine | 44 | TgCDPK1 | 24 | [1] |
| 45 | TgCDPK1 | 19 | [1] | |
| 46 | TgCDPK1 | 53 | [1] | |
| Quinoline Carboxamide | - | TgCDPK1 | Weak Inhibition | [1] |
Experimental Protocol: In Vitro TgCDPK1 Inhibition Assay
This protocol outlines a typical enzyme-linked immunosorbent assay (ELISA) to determine the in vitro inhibitory activity of compounds against TgCDPK1.
Materials:
-
Recombinant TgCDPK1 enzyme
-
Syntide-2 peptide substrate
-
ATP
-
Assay buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.5)
-
Test compounds dissolved in DMSO
-
Anti-phosphoserine antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate
Procedure:
-
Add 5 µL of test compound dilutions in DMSO to the wells of a 96-well plate.
-
Prepare a reaction mixture containing recombinant TgCDPK1 and Syntide-2 peptide in assay buffer.
-
Initiate the kinase reaction by adding ATP to the reaction mixture.
-
Immediately transfer 45 µL of the reaction mixture to each well of the 96-well plate containing the test compounds.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Coat a separate ELISA plate with the reaction mixture and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the anti-phosphoserine primary antibody and incubate for 1 hour.
-
Wash the plate and add the HRP-conjugated secondary antibody, incubating for another hour.
-
After a final wash, add the TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the color development with stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway: TgCDPK1 in Toxoplasma gondii
Caption: TgCDPK1 signaling pathway in Toxoplasma gondii.
4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones: Targeting Microtubule Dynamics
This scaffold has been identified as a potent inhibitor of tubulin polymerization, a validated target for cancer therapy.[2] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. Scaffold hopping from the 3,4-dihydro-4,4-dimethylquinolin-2(1H)-one core led to the discovery of these highly active compounds.[3]
Data Presentation: Antiproliferative Activity of Tubulin Inhibitors
| Compound ID | Target | Cell Line | GI50 (nM) | Reference |
| 13c | Tubulin | Various Cancer Cells | 4.6 - 9.4 | [2] |
| 13d | Tubulin | Various Cancer Cells | 4.6 - 9.4 | [2] |
| 13e | Tubulin | Various Cancer Cells | 4.6 - 9.4 | [2] |
| CA-4 | Tubulin | Various Cancer Cells | Comparable to 13c-e | [2] |
| Paclitaxel | Tubulin | Various Cancer Cells | Comparable to 13c-e | [2] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a fluorescence-based assay to monitor the effect of compounds on tubulin polymerization.
Materials:
-
Purified tubulin (>97% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Paclitaxel) and negative control (e.g., Nocodazole)
-
Black 96-well microplate
Procedure:
-
Pre-warm the microplate reader to 37°C.
-
Add 5 µL of test compound dilutions, controls, or vehicle (DMSO) to the wells of the black 96-well plate.
-
On ice, prepare the tubulin reaction mix by adding GTP and the fluorescent reporter to the polymerization buffer, followed by the addition of tubulin to a final concentration of 2-4 mg/mL.
-
To initiate polymerization, add 45 µL of the cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60-90 minutes.
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Analyze the curves to determine parameters such as the maximum polymerization rate and the extent of polymerization.
Signaling Pathway: Role of Tubulin in Cell Division
Caption: Inhibition of tubulin polymerization disrupts mitotic spindle formation.
3,4-Dihydroquinolin-2(1H)-one Analogues: Targeting Angiogenesis through VEGFR2
Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis, the formation of new blood vessels.[4] Inhibiting VEGFR2 signaling can suppress tumor growth by cutting off its blood supply.
Data Presentation: Antiproliferative Activity against Glioblastoma Cell Lines
| Compound ID | Target | U87-MG IC50 (µM) | U138-MG IC50 (µM) | Reference |
| 4m | VEGFR2 | - | 4.20 | [4] |
| 4q | VEGFR2 | - | 8.00 | [4] |
| 4t | VEGFR2 | 10.48 | - | [4] |
| 4u | VEGFR2 | 7.96 | - | [4] |
| Temozolomide | DNA Alkylating Agent | 92.90 | 93.09 | [4] |
Experimental Protocol: In Vitro VEGFR2 Kinase Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³³P]ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Add test compounds at various concentrations to the wells of a 96-well plate.
-
Add the recombinant VEGFR2 kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the IC50 values from the dose-response curves.
Signaling Pathway: VEGFR2-Mediated Angiogenesis
Caption: VEGFR2 signaling pathway and its role in angiogenesis.
3,4-Dihydroquinolin-2(1H)-one Derivatives: Dual Inhibition of AKR1B1 and ROS
Novel derivatives of 3,4-dihydroquinolin-2(1H)-one have been designed as dual inhibitors targeting aldose reductase (AKR1B1) and reactive oxygen species (ROS).[5] AKR1B1 is implicated in diabetic complications, and oxidative stress from ROS is a common factor in many diseases. A dual-targeting approach offers a potential therapeutic advantage.
Data Presentation: Inhibitory Activity against AKR1B1 and ROS
| Compound ID | Target | AKR1B1 IC50 (µM) | Anti-ROS Activity | Reference |
| 8a | AKR1B1/ROS | 0.035 | - | [5] |
| 8b | AKR1B1/ROS | - | Potent (Comparable to Trolox) | [5] |
Experimental Protocol: In Vitro AKR1B1 Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of AKR1B1.
Materials:
-
Recombinant human AKR1B1
-
DL-glyceraldehyde (substrate)
-
NADPH
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplate
Procedure:
-
Add test compounds at various concentrations to the wells of the 96-well plate.
-
Add recombinant AKR1B1 and NADPH to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, using a microplate reader in kinetic mode.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway: The Polyol Pathway and ROS Generation
Caption: The role of AKR1B1 in the polyol pathway and its link to ROS.
Conclusion
The exploration of alternative scaffolds to the 3,4-dihydro-4,4-dimethylquinolin-2(1H)-one core has yielded a diverse array of potent and selective modulators of various biological targets. Pyrrolo[2,3-d]pyrimidines and imidazo[1,5-a]pyrazines have demonstrated exceptional potency as kinase inhibitors. The 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold represents a promising avenue for the development of novel anticancer agents targeting tubulin. Furthermore, strategic modifications of the parent quinolinone scaffold have led to potent inhibitors of VEGFR2 and dual inhibitors of AKR1B1/ROS, highlighting the continued versatility of this structural class. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery, providing a foundation for the rational design and development of next-generation therapeutics.
References
Safety Operating Guide
Proper Disposal of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one, ensuring adherence to safety protocols and environmental regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles, and fire/flame resistant and impervious clothing.[1] Avoid the formation of dust and aerosols, and prevent contact with skin and eyes.[1] All sources of ignition should be removed, and non-sparking tools should be used to prevent fire caused by electrostatic discharge.[1]
II. Disposal Procedures
The primary methods for the disposal of this compound involve professional chemical waste management services. Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
Step-by-Step Disposal Protocol:
-
Collection: Carefully collect the waste material. If dealing with a spill, adhered or collected material should be promptly gathered.[1]
-
Containerization: Place the chemical waste into a suitable, closed, and properly labeled container for disposal.[1]
-
Licensed Disposal: The material must be disposed of by a licensed chemical destruction plant.[1] An alternative method is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]
-
Contaminated Packaging: Packaging that has contained the substance should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1] For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable disposal option.[1]
III. Accidental Release Measures
In the event of a spill or accidental release, the following steps should be taken:
-
Ensure Ventilation: Make sure the area is adequately ventilated.[1]
-
Remove Ignition Sources: Eliminate all potential sources of ignition in the vicinity.[1]
-
Evacuate Personnel: Evacuate all non-essential personnel to a safe area, keeping them away from and upwind of the spill.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1]
-
Collection and Disposal: Use spark-proof tools and explosion-proof equipment to collect the spilled material.[1] The collected material should then be placed in a suitable, closed container for disposal in accordance with all appropriate laws and regulations.[1]
IV. Quantitative Data Summary
At present, there is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. Disposal procedures should adhere to local, state, and federal regulations for chemical waste.
| Parameter | Value | Source |
| Permissible Concentration in Effluent | Not Available | - |
| Waste Container Specification | Suitable and closed containers | [1] |
V. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and minimize risks.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to this compound. The following table summarizes the required and recommended PPE.
| PPE Category | Required Equipment | Specifications & Remarks |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] Required for all handling procedures. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves before use.[1][2][3] Follow proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[3] |
| Body Protection | Laboratory coat | A buttoned, long-sleeved coat is standard. For handling larger quantities or in case of splash risk, a chemical-resistant apron or suit is recommended.[4] |
| Respiratory Protection | Use in a well-ventilated area. A full-face respirator may be necessary if exposure limits are exceeded or if dust/aerosols are generated.[1][3] | Work should be conducted in a chemical fume hood. |
Health Hazard Information
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[5] | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[7] |
| Skin Irritation | Causes skin irritation. | Wear protective gloves. If skin irritation occurs, get medical advice/attention.[6] |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6] |
Handling and Storage
Proper handling and storage are crucial for maintaining the chemical's integrity and preventing accidents.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Ground and bond containers and receiving equipment to prevent electrostatic discharge.
-
Avoid contact with skin, eyes, and clothing.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
Experimental Protocols
Standard Operating Procedure for Handling:
-
Preparation:
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill containment materials readily accessible.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula or other appropriate tool for transfers to minimize dust generation.
-
Close the container immediately after use.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention.
-
Spill and Waste Disposal Plan:
| Action | Procedure |
| Minor Spill | 1. Evacuate non-essential personnel. 2. Wear appropriate PPE. 3. Cover the spill with an inert absorbent material (e.g., sand, vermiculite). 4. Collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[2][3] 5. Clean the spill area with a suitable solvent, followed by soap and water.[2] |
| Major Spill | 1. Evacuate the laboratory immediately.[2] 2. Alert the institution's emergency response team.[2] 3. Prevent entry into the affected area.[2] |
| Waste Disposal | 1. Collect all waste containing this compound in a dedicated, labeled, and sealed container for hazardous chemical waste.[2] 2. Dispose of the waste through a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[1] 3. Do not discharge into sewer systems or the environment.[1] 4. Decontaminate empty containers before recycling or disposal.[1] |
Workflow and Logical Relationships
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. pentachemicals.eu [pentachemicals.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
